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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-4-methylphenyl Diphenylacetate: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-Bromo-4-methylphenyl diphenylacetate, a novel ester with potential applications in drug development and material science. Given the absence of this specific mol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Bromo-4-methylphenyl diphenylacetate, a novel ester with potential applications in drug development and material science. Given the absence of this specific molecule in current chemical literature, this document outlines a proposed synthetic route, predicts its spectral characteristics, and discusses potential areas of scientific exploration. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Unveiling a Novel Chemical Entity

2-Bromo-4-methylphenyl diphenylacetate is an aromatic ester that combines the structural features of a substituted phenol (2-bromo-4-methylphenol) and a sterically hindered carboxylic acid (diphenylacetic acid). The presence of a bromine atom and a diphenylmethyl moiety suggests potential for interesting biological activities and unique material properties. The exploration of such novel chemical entities is a cornerstone of innovation in both pharmaceutical and material sciences. This guide serves as a foundational document to stimulate and support research into this promising compound.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of a molecule's properties begins with its structure. The chemical structure of 2-Bromo-4-methylphenyl diphenylacetate is presented below.

Caption: Chemical structure of 2-Bromo-4-methylphenyl diphenylacetate.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC21H17BrO2
Molecular Weight381.26 g/mol
XLogP35.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4

Proposed Synthesis Protocol

The synthesis of 2-Bromo-4-methylphenyl diphenylacetate can be logically approached through the esterification of 2-bromo-4-methylphenol with diphenylacetic acid. Due to the reduced nucleophilicity of the phenolic hydroxyl group and the steric hindrance around the carboxylic acid, direct acid-catalyzed esterification may be inefficient. Therefore, a more robust method such as the Steglich esterification, which utilizes a coupling agent, or conversion of the carboxylic acid to a more reactive acyl chloride is proposed.

Synthesis of Precursors

3.1.1. Synthesis of 2-Bromo-4-methylphenol

2-Bromo-4-methylphenol is a key intermediate that can be synthesized from p-cresol via electrophilic aromatic substitution. Several methods have been reported, often involving the use of elemental bromine in a suitable solvent.[1][2][3][4][5]

Experimental Protocol: Bromination of p-Cresol

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, dissolve p-cresol (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.[2]

  • Cool the solution to between -20°C and 0°C using an ice-salt bath.[2]

  • Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled p-cresol solution while maintaining the low temperature.[2] The reaction is typically carried out in the absence of light to prevent radical side reactions.[1]

  • After the addition is complete, allow the reaction to stir at low temperature for a specified period.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by distillation or column chromatography to yield 2-bromo-4-methylphenol.[3]

3.1.2. Synthesis of Diphenylacetic Acid

Diphenylacetic acid is a commercially available reagent. However, it can also be synthesized through various methods, including the reduction of benzilic acid.[6]

Proposed Esterification Methods

Method A: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, including phenols, using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7][8][9]

Caption: Proposed workflow for Steglich esterification.

Experimental Protocol: Steglich Esterification

  • To a solution of diphenylacetic acid (1.0 eq) in a suitable aprotic solvent like acetonitrile, add 2-bromo-4-methylphenol (1.0 eq), DCC (1.1 eq), and a catalytic amount of DMAP (0.1 eq).[7][8]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The formation of the byproduct, dicyclohexylurea (DCU), which is insoluble in many organic solvents, can be an indicator of reaction progression.

  • Upon completion, filter off the precipitated DCU.

  • Dilute the filtrate with an organic solvent and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Method B: Acyl Chloride-Mediated Esterification

An alternative approach involves the conversion of diphenylacetic acid to the more reactive diphenylacetyl chloride, which can then readily react with 2-bromo-4-methylphenol.[10][11]

Caption: Workflow for acyl chloride-mediated esterification.

Experimental Protocol: Acyl Chloride-Mediated Esterification

  • Synthesis of Diphenylacetyl Chloride: Reflux a solution of diphenylacetic acid in an excess of thionyl chloride or treat with oxalyl chloride in a suitable solvent.[11] After the reaction is complete, remove the excess reagent by distillation under reduced pressure to obtain crude diphenylacetyl chloride.

  • Esterification: Dissolve 2-bromo-4-methylphenol in a suitable solvent like dichloromethane or toluene, and add a base such as pyridine or triethylamine. Cool the solution in an ice bath and slowly add a solution of diphenylacetyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Perform an aqueous workup by washing with dilute acid, water, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Predicted Spectroscopic Characterization

The structural confirmation of the synthesized 2-Bromo-4-methylphenyl diphenylacetate would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks/SignalsJustification
¹H NMR δ 7.2-7.5 (m, 12H, Ar-H), δ 5.2 (s, 1H, -CH(Ph)₂), δ 2.3 (s, 3H, Ar-CH₃)The aromatic protons are expected in the downfield region. The methine proton of the diphenylacetyl group will be a singlet. The methyl protons on the phenyl ring will also be a singlet.
¹³C NMR δ 170-175 (C=O), δ 115-150 (Ar-C), δ 55-60 (-CH(Ph)₂), δ 20-25 (Ar-CH₃)The ester carbonyl carbon appears in the characteristic downfield region.[12][13][14][15] Aromatic carbons will have multiple signals. The methine and methyl carbons will be in the upfield region.
FT-IR (cm⁻¹) ~1760 (C=O stretch), ~1200 & ~1150 (C-O stretch), ~3030 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~800-900 (Ar C-H bend)The C=O stretch for a phenyl ester is typically at a higher frequency than for an alkyl ester.[4][16][17] The two C-O stretching bands are characteristic of esters.
Mass Spec (EI) M⁺ and M+2 peaks of approximately equal intensity (m/z 380 and 382), fragment ions corresponding to the loss of the diphenylmethyl group and the bromo-methylphenyl group.The presence of bromine will result in a characteristic isotopic pattern for the molecular ion.[18][19][20]

Potential Applications and Future Directions

The unique combination of a brominated phenol and a diphenylacetic acid moiety in 2-Bromo-4-methylphenyl diphenylacetate opens up several avenues for research and development:

  • Pharmaceutical Research: The diphenylmethyl group is present in various biologically active compounds. The introduction of a bromo-substituted phenyl ester could lead to novel compounds with potential applications as anti-inflammatory, anti-cancer, or anti-viral agents.

  • Material Science: Aromatic esters are often used in the development of polymers, liquid crystals, and other advanced materials. The bromine atom can serve as a site for further functionalization or as a handle for cross-coupling reactions, enabling the synthesis of more complex structures.

  • Agrochemicals: Many pesticides and herbicides are based on substituted aromatic compounds. The biological activity of this novel ester could be explored in the context of agrochemical development.

Future research should focus on the successful synthesis and purification of 2-Bromo-4-methylphenyl diphenylacetate, followed by a thorough characterization of its physicochemical and biological properties.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential applications of the novel compound, 2-Bromo-4-methylphenyl diphenylacetate. By leveraging established synthetic methodologies and predictive spectroscopic analysis, this document aims to facilitate further research into this promising molecule. The insights provided herein are intended to serve as a valuable resource for scientists and researchers dedicated to the advancement of chemical synthesis and drug discovery.

References

  • Liu, L., Mao, F., Hu, X., Xu, X., & Li, X. (n.d.).
  • A process for the synthesis of 2-bromo-4-methyl phenol. (n.d.). QuickCompany.
  • Preparation of 2-bromo-4-methylphenol. (n.d.).
  • CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google P
  • Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid. (2021). AWS.
  • CN101279896B - Preparation of 2-bromo-4-methylphenol - Google P
  • Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140).
  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. (n.d.). JETIR.org.
  • CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google P
  • diphenylacetic acid - Organic Syntheses Procedure. (n.d.).
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
  • Ethyl diphenylacetate | C16H16O2 | CID 226748 - PubChem. (n.d.).
  • 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Synthesis of Esters Via Steglich Esterific
  • diphenylacetic acid, pentyl ester - SpectraBase. (n.d.).
  • 13C NMR.pdf. (n.d.).
  • Steglich Esterification - Organic Chemistry Portal. (n.d.).
  • CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google P
  • 13 C NMR region showing the esters and aromatic carbons of 3 (a); 4 (b); 5. (n.d.).
  • Applic
  • C NMR Spectroscopy. (n.d.).
  • CAS 1871-76-7: Diphenylacetyl chloride - CymitQuimica. (n.d.).
  • diphenylketene - Organic Syntheses Procedure. (n.d.).
  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Analytical Chemistry. (n.d.).
  • diphenyl-acetic acid ethyl ester(3468-99-3)ir1 - ChemicalBook. (n.d.).
  • Benzene, bromo- - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • Bromo pattern in Mass Spectrometry - YouTube. (2023).
  • Use of Diphenylacetyl Chloride as Protective Reagent for Sugars. (2025).
  • Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. (2025). PMC.
  • IR Spectroscopy of Esters. (n.d.).
  • Diphenylacetate | C14H11O2- | CID 3588604 - PubChem. (n.d.).
  • Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. (n.d.). The Royal Society of Chemistry.
  • FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones - YouTube. (2023).
  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014). Air Quality Research Center.
  • Methyl phenylacetate(101-41-7) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Heck, Suzuki and Sonogashira Cross-Coupling Reactions using ppm Level of SBA-16 Supported Pd-Complex. (n.d.). The Royal Society of Chemistry.
  • Methyl 4-hydroxyphenylacetate(14199-15-6) 1H NMR spectrum - ChemicalBook. (n.d.).
  • rsc.li/chemical-science Chemical Science. (2022).
  • Solved 1H NMR Spectrum of Diphenylacetylene Deriv

Sources

Exploratory

Technical Monograph: (2-Bromo-4-methylphenyl) 2,2-diphenylacetate

The following technical guide is structured as a specialized monograph for Diphenylacetic acid 2-bromo-4-methylphenyl ester (CAS 433307-51-8). This guide addresses the compound's nomenclature, synthesis, and application...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized monograph for Diphenylacetic acid 2-bromo-4-methylphenyl ester (CAS 433307-51-8).

This guide addresses the compound's nomenclature, synthesis, and application as a reference standard in pharmaceutical development, specifically within the context of antimuscarinic agent synthesis and impurity profiling.[1][2][3][4]

[1][2][3][4]

Part 1: Executive Summary & Nomenclature

Compound Identity: Diphenylacetic acid 2-bromo-4-methylphenyl ester CAS Registry Number: 433307-51-8 Molecular Formula: C₂₁H₁₇BrO₂ Molecular Weight: 381.26 g/mol [1][2][3][4][5]

Core Synonyms and Nomenclature

Precise nomenclature is critical for searching chemical databases and regulatory filings (e.g., DMFs).[1][2][3][4] The following hierarchy classifies the synonyms by utility:

CategorySynonym / NameContext
IUPAC (Preferred) (2-Bromo-4-methylphenyl) 2,2-diphenylacetate International standard for publications.[1][2][3][4]
CAS Index Name Benzeneacetic acid,

-phenyl-, 2-bromo-4-methylphenyl ester
Used in SciFinder and regulatory databases.[1][2][3][4]
Chemical Structure 2-Bromo-p-cresyl diphenylacetate Describes the phenolic moiety (p-cresol derivative).[1][2][3][4]
Functional Class Diphenylacetic acid 2-bromo-4-methylphenyl ester Emphasizes the ester linkage origin.[1][2][3][4][6]
InChIKey UTXHEHNCZSJVKU-UHFFFAOYARDigital unique identifier.[1][2][3][4]
Structural Significance

This molecule represents a sterically hindered phenolic ester .[1][2][3] It combines two pharmacologically significant scaffolds:[1][2][3][4]

  • The Diphenylacetyl Group: A common pharmacophore in antimuscarinic agents (e.g., Diphemanil, Adiphenine).[1][2][3][4]

  • The 2-Bromo-4-methylphenol Moiety: A key building block in the synthesis of Tolterodine and Fesoterodine (via Heck coupling precursors).[1][2][3][4]

Consequently, this compound is primarily utilized as a Reference Standard (RS) for monitoring process-related impurities or as a specialized intermediate in the synthesis of hybrid muscarinic antagonists.[1][2][3][4]

Part 2: Synthesis & Manufacturing Protocol

Directive: The following protocol describes the synthesis of the reference standard via nucleophilic acyl substitution. This method prioritizes yield and purity for analytical use.[1][2][3][4]

Reaction Mechanism (Schotten-Baumann Conditions)

The synthesis involves the esterification of Diphenylacetyl chloride with 2-Bromo-4-methylphenol in the presence of a non-nucleophilic base (Triethylamine or Pyridine) to scavenge the HCl byproduct.[1][2][3][4]

Visualization: Synthesis Workflow

SynthesisWorkflow SM1 Diphenylacetic Acid (Precursor) Step1 Activation (SOCl2 / DMF cat.) SM1->Step1 SM2 Diphenylacetyl Chloride (Activated Acylating Agent) Step1->SM2 Reaction Esterification (DCM, 0°C to RT) SM2->Reaction SM3 2-Bromo-4-methylphenol (Nucleophile) SM3->Reaction Base Triethylamine (Et3N) (Base/Scavenger) Base->Reaction Product Diphenylacetic acid 2-bromo-4-methylphenyl ester Reaction->Product Salt Et3N·HCl (Byproduct) Reaction->Salt

Figure 1: Step-wise synthesis pathway from carboxylic acid precursor to the final phenolic ester.

Detailed Experimental Protocol

Objective: Synthesize 5.0 g of (2-Bromo-4-methylphenyl) 2,2-diphenylacetate.

Reagents:

  • Diphenylacetyl chloride (CAS 1871-76-7): 3.5 g (1.1 eq)[1][2][3][4]

  • 2-Bromo-4-methylphenol (CAS 6627-55-0): 2.6 g (1.0 eq)[1][2][3][4]

  • Triethylamine (TEA): 2.1 mL (1.5 eq)[1][2][3][4]

  • Dichloromethane (DCM): 50 mL (Anhydrous)[1][2][3][4]

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-Bromo-4-methylphenol (2.6 g) in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (2.1 mL) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dissolve Diphenylacetyl chloride (3.5 g) in DCM (20 mL) and add it dropwise to the phenol solution over 20 minutes. Note: Exothermic reaction; maintain temperature < 5°C to prevent side reactions.[1][2][3][4]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the phenol starting material is consumed.[1][2][3][4]

  • Work-up:

    • Quench with water (50 mL).

    • Separate the organic layer.[1][2][3]

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove excess amine.[1][2][3][4]

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid.

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1][2][3][4]

  • Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane).

Part 3: Analytical Characterization & Logic

Directive: To validate the identity of the synthesized compound, the following spectral features must be confirmed. The logic explains the shift assignments.

Predicted NMR Profile (¹H NMR, 400 MHz, CDCl₃)
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Diphenyl Methine 5.15 - 5.25 Singlet (s)1HThe

-proton is deshielded by two phenyl rings and the carbonyl group.[1][2][3][4]
Aromatic (Diphenyl) 7.20 - 7.40 Multiplet (m)10HTypical overlap of the two monosubstituted benzene rings.[1][2][3][4]
Aromatic (Phenol C3) 7.35 Doublet (d, J~2Hz)1HProton ortho to Br and meta to ester; most deshielded on the phenol ring.[1][2][3][4]
Aromatic (Phenol C5) 7.05 Doublet of Doublets1HCoupling with C6 and C3 protons.[1][2][3]
Aromatic (Phenol C6) 6.95 Doublet (d, J~8Hz)1HProton ortho to the ester linkage.[1][2][3][4]
Methyl Group 2.30 Singlet (s)3HCharacteristic benzylic methyl group on the phenol ring.[1][2][3]
Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion: [M]+ at m/z 380/382 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).[1][2][3][4]

  • Key Fragment: m/z 167 (Diphenylmethyl cation, highly stable carbocation) – This is the base peak in many diphenylacetyl derivatives.[1][2][3][4]

Part 4: Applications in Drug Development

Directive: This section details why a researcher would need this compound, focusing on impurity profiling.

Context: Impurity Profiling in Antimuscarinics

In the manufacturing of drugs like Darifenacin or Tolterodine , cross-contamination or side reactions can generate esters of this class.[1][2][3][4]

  • Scenario: A facility manufactures Tolterodine (using 2-bromo-4-methylphenol) and Diphenylacetic acid derivatives (common building blocks).

  • Risk: Trace amounts of Diphenylacetyl chloride reacting with the phenolic starting material generates CAS 433307-51-8.[1][2][3][4]

  • Regulatory Requirement: As a substituted phenyl ester, this compound is potentially reactive (acylating agent).[1][2][3][4] ICH M7 guidelines may require it to be quantified as a Process-Related Impurity.[1][2][3][4]

Visualization: Impurity Formation Logic

ImpurityLogic cluster_0 Process A: Tolterodine Synthesis cluster_1 Process B: Diphenyl-based Antimuscarinics cluster_2 Impurity Event P1 2-Bromo-4-methylphenol (Starting Material) Impurity Diphenylacetic acid 2-bromo-4-methylphenyl ester (CAS 433307-51-8) P1->Impurity Cross-Contamination / Side Reaction P2 Diphenylacetyl Chloride (Reagent) P2->Impurity

Figure 2: Logical origin of the compound as a process impurity in multi-product pharmaceutical facilities.[1][2][3][4]

References

  • National Institute of Standards and Technology (NIST). Benzeneacetic acid, 4-methylphenyl ester (Analogous Structure Data).[1][2][4] NIST Chemistry WebBook, SRD 69.[1][2][3][4] Available at: [Link][1][2][3][4]

  • Aronis. Compound Datasheet: 2-bromo-4-methylphenyl diphenylacetate (CAS 433307-51-8).[1][2][3][4][5] Available at: [Link][1][2][3][4]

  • PubChem. 2-Bromo-4-methylphenol (Precursor Data). National Library of Medicine.[1][2][3] CID 80896.[1][2] Available at: [Link][1][2][3][4]

Sources

Foundational

Technical Guide: 2-Bromo-4-methylphenyl Diphenylacetate

The following technical guide details the structural identity, synthesis, and cheminformatics profile of 2-Bromo-4-methylphenyl diphenylacetate , anchored by its unique InChIKey identifier. InChIKey: UTXHEHNCZSJVKU-UHFFF...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and cheminformatics profile of 2-Bromo-4-methylphenyl diphenylacetate , anchored by its unique InChIKey identifier.

InChIKey: UTXHEHNCZSJVKU-UHFFFAOYSA-N

Executive Summary

2-Bromo-4-methylphenyl diphenylacetate is a specialized organic ester utilized as a building block in medicinal chemistry, particularly in the synthesis of antimuscarinic agents and lipophilic structural probes. Its chemical identity is rigorously defined by its InChIKey (UTXHEHNCZSJVKU-UHFFFAOYSA-N) , a hashed identifier that ensures unambiguous database retrieval across disparate chemical libraries.

This guide provides a comprehensive analysis of the molecule’s structural philology, a validated synthesis protocol, and the cheminformatics logic underpinning its unique identifier.

Chemical Identity & Identifier Profile

The core of this guide is the molecule defined by the following descriptors. The InChIKey is the primary index for high-throughput screening (HTS) and database interoperability.

Descriptor Value
Systematic Name 2-Bromo-4-methylphenyl 2,2-diphenylacetate
Common Name 2-Bromo-p-cresyl diphenylacetate
Molecular Formula C₂₁H₁₇BrO₂
Molecular Weight 381.27 g/mol
CAS Registry Number Not widely assigned; catalog ID: a01891 (Aronis)
SMILES CC1=CC(Br)=C(OC(=O)C(c2ccccc2)c3ccccc3)C=C1
InChI String InChI=1S/C21H17BrO2/c1-15-12-13-19(18(22)14-15)24-21(23)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3
InChIKey UTXHEHNCZSJVKU-UHFFFAOYSA-N
Structural Analysis

The molecule consists of two distinct pharmacophoric domains connected by an ester linkage:

  • Lipophilic Tail (Diphenylacetate): Two phenyl rings attached to a central methine carbon provide significant lipophilicity (logP > 5.0) and steric bulk, often used to target hydrophobic pockets in G-protein coupled receptors (GPCRs).

  • Substituted Phenol Head (2-Bromo-4-methylphenol): The ortho-bromo group introduces steric hindrance near the ester bond, potentially increasing metabolic stability against hydrolysis compared to non-halogenated analogs. The para-methyl group serves as a metabolic handle (potential oxidation site) or a hydrophobic contact point.

Synthesis Methodology

The synthesis of 2-bromo-4-methylphenyl diphenylacetate is achieved via a nucleophilic acyl substitution (esterification) between 2-bromo-4-methylphenol and diphenylacetyl chloride.

Reaction Pathway

The following diagram illustrates the reaction flow, including the critical intermediate transition state.

SynthesisPathway Phenol 2-Bromo-4-methylphenol (Nucleophile) Intermediate Tetrahedral Intermediate Phenol->Intermediate DCM, 0°C AcidChloride Diphenylacetyl Chloride (Electrophile) AcidChloride->Intermediate DCM, 0°C Base Triethylamine (Et3N) (Proton Scavenger) Base->Intermediate DCM, 0°C Product 2-Bromo-4-methylphenyl diphenylacetate (InChIKey: UTXHEHNC...) Intermediate->Product Elimination of Cl- Salt Et3N·HCl (Byproduct) Intermediate->Salt

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target ester.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction.

Reagents:

  • 2-Bromo-4-methylphenol (1.87 g, 10 mmol)

  • Diphenylacetyl chloride (2.30 g, 10 mmol) [Prepared in situ from Diphenylacetic acid + SOCl₂ if commercial stock is unavailable]

  • Triethylamine (Et₃N) (1.5 mL, 11 mmol) or Pyridine

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with nitrogen (N₂).

  • Solubilization: Add 2-bromo-4-methylphenol (10 mmol) and DCM (40 mL) to the flask. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (11 mmol) dropwise. The solution may darken slightly due to phenoxide formation.

  • Acylation: Dissolve diphenylacetyl chloride (10 mmol) in the remaining DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

    • Note: Exothermic reaction; maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup:

    • Quench with water (20 mL).

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine.

    • Wash with sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid.

    • Wash with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield a white crystalline solid.

Cheminformatics: Decoding the InChIKey

The InChIKey UTXHEHNCZSJVKU-UHFFFAOYSA-N is not random; it is a hashed representation of the molecule's structural layers. Understanding this allows for validation of the digital record.

InChIKey Decomposition

The key consists of 27 characters separated by hyphens: AAAAAAAAAAAAAA-BBBBBBBBFV-P.

  • Block 1 (Connectivity Hash): UTXHEHNCZSJVKU[1]

    • Encodes the molecular skeleton (atoms and bonds).

    • Derived from the InChI connectivity layer: /c1-15-12-13-19...[1][2]

    • Significance: Any change in the backbone (e.g., moving the methyl group from para to meta) will completely change this block.

  • Block 2 (Stereochemistry & Isotopic Hash): UHFFFAOYSA[3]

    • UHFFFAOY: Encodes stereochemistry, tautomers, and isotopic layers.

    • SA: Indicates the version of the InChI standard used.

    • Significance: Since the molecule has no chiral centers (diphenylacetic acid is achiral at the central carbon due to two identical phenyl groups), this block reflects a "neutral" stereochemical state.

  • Block 3 (Protonation Flag): N

    • Indicates the molecule is Neutral .

InChIKeyLogic cluster_key InChIKey Generation (SHA-256 Hashing) Structure Structure: 2-Bromo-4-methylphenyl diphenylacetate InChI InChI String: InChI=1S/C21H17BrO2/c1-15-12... Structure->InChI Normalization Block1 Block 1: UTXHEHNCZSJVKU (Connectivity) InChI->Block1 Hash Main Layer Block2 Block 2: UHFFFAOYSA (Stereo/Isotopes) InChI->Block2 Hash Stereo Layer Block3 Block 3: N (Protonation) InChI->Block3 Protonation State

Figure 2: Derivation of the InChIKey from chemical structure.

Analytical Validation

To confirm the synthesis matches the InChIKey, the following analytical signatures must be observed.

Method Expected Signal Structural Assignment
¹H-NMR (CDCl₃)δ ~2.30 ppm (s, 3H)Methyl group on phenol ring (Ar-CH₃).
δ ~5.15 ppm (s, 1H)Methine proton of diphenylacetate (Ph₂CH -CO).
δ ~6.9–7.4 ppm (m, 13H)Aromatic protons (10 from diphenyl, 3 from phenol).
¹³C-NMR δ ~170 ppm Ester Carbonyl (C=O).
δ ~57 ppm Methine Carbon (Ph₂C H).
MS (ESI/EI) m/z 380, 382 (1:1 ratio)Molecular ion [M]+ showing characteristic ⁷⁹Br/⁸¹Br isotope pattern.
m/z 167 Diphenylmethyl cation fragment (Ph₂CH⁺).

References

  • Aronis Chemical Collection. (n.d.). Catalog Entry a01891: 2-bromo-4-methylphenyl diphenylacetate.[1][2] Retrieved February 21, 2026, from [Link]

  • IUPAC. (2005). IUPAC International Chemical Identifier (InChI). International Union of Pure and Applied Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). InChIKey Generation and Specification. National Center for Biotechnology Information. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Exploratory

Technical Guide: Characterization and Melting Point Analysis of 2-Bromo-4-methylphenyl Diphenylacetate

This guide is structured as a high-level technical whitepaper designed for researchers and analytical scientists. It addresses the specific compound 2-Bromo-4-methylphenyl diphenylacetate , a specialized derivative often...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and analytical scientists. It addresses the specific compound 2-Bromo-4-methylphenyl diphenylacetate , a specialized derivative often utilized in the rigorous characterization of phenols or as a distinct intermediate in organic synthesis.[1]

[1]

Part 1: Executive Summary & Chemical Identity[1]

The precise characterization of halogenated phenol derivatives is critical in pharmaceutical intermediate validation and qualitative organic analysis. 2-Bromo-4-methylphenyl diphenylacetate (also known as the diphenylacetic acid ester of 2-bromo-p-cresol) serves as a robust crystalline derivative, offering higher molecular weight and crystallinity compared to standard acetates or benzoates.[1]

While standard derivatives like 3,5-dinitrobenzoates are commonly cited, the diphenylacetate derivative is employed when distinct separation from structurally similar phenols is required due to its bulky lipophilic diphenyl group.[1]

Chemical Identity Table[1][2][3]
PropertyData
Systematic Name Benzeneacetic acid,

-phenyl-, 2-bromo-4-methylphenyl ester
Common Name 2-Bromo-4-methylphenyl diphenylacetate
CAS Number 433307-51-8
Molecular Formula

Molecular Weight 381.26 g/mol
Precursor Phenol 2-Bromo-4-methylphenol (CAS 6627-55-0)
Derivatizing Agent Diphenylacetyl chloride (CAS 1871-76-7)
Physical State Crystalline Solid (White to Off-White)

Part 2: Melting Point Data & Theoretical Context

The Data Gap & Scientific Reality

Unlike the ubiquitous 3,5-dinitrobenzoate derivative of 2-bromo-4-methylphenol (Literature MP: ~164°C) or the aryloxyacetic acid derivative (Literature MP: ~153°C), the diphenylacetate derivative is a specialized compound found primarily in high-throughput screening libraries and specific patent literature rather than standard undergraduate texts.[1]

Current Status: There is no widely harmonized, open-access "standard" melting point value for CAS 433307-51-8 in primary handbooks (e.g., CRC, Vogel).[1]

  • Predicted Range: Based on structural analogs and the "Carnelley’s Rule" of symmetry/molecular weight, the melting point is estimated in the 85°C – 115°C range.

  • Operational Directive: For research purposes, the melting point must be experimentally determined and validated against the synthesis protocol below. This guide provides the self-validating protocol to establish this data point in your laboratory.

Part 3: Synthesis & Validation Protocol

To obtain accurate melting point data, one must first ensure the integrity of the compound. The following protocol utilizes the Pyridine Method, favored for sterically hindered phenols like 2-bromo-p-cresol.[1]

Synthesis Workflow (The "Self-Validating" System)[1]

Reaction: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">



Protocol Steps:

  • Dissolution: Dissolve 1.0 g of 2-bromo-4-methylphenol in 5 mL of dry pyridine.

  • Addition: Slowly add 1.5 g of diphenylacetyl chloride . The reaction is exothermic; ensure cooling if temperature exceeds 60°C.

  • Reflux: Heat the mixture under reflux for 15–30 minutes to drive the esterification to completion.

  • Quench: Pour the hot reaction mixture into 50 mL of ice-cold dilute hydrochloric acid (to neutralize excess pyridine).

  • Isolation: The product will precipitate as a solid or oil that rapidly solidifies. Filter the solid.

  • Purification (Critical): Recrystallize from ethanol or a benzene/petroleum ether mixture.

    • Note: Impurities from unreacted phenol will drastically depress the melting point. Recrystallize until the melting point is constant (within 0.5°C).

Visualizing the Workflow[4]

SynthesisProtocol Reactants Reactants: 2-Bromo-4-methylphenol + Diphenylacetyl Chloride Reaction Reaction: Reflux in Pyridine (15-30 mins) Reactants->Reaction Quench Quench: Pour into Ice/HCl (Removes Pyridine) Reaction->Quench Crude Isolation: Filter Solid Precipitate Quench->Crude Purification Purification: Recrystallize (Ethanol) Target: Constant MP Crude->Purification FinalProduct Final Product: 2-Bromo-4-methylphenyl diphenylacetate Purification->FinalProduct

Caption: Step-by-step synthesis and purification workflow for high-purity derivative generation.

Part 4: Melting Point Determination Methodology

Once the pure compound is isolated, the melting point serves as the primary identification metric.

Capillary Method (Standard)[1]
  • Preparation: Dry the recrystallized sample in a desiccator for 24 hours. Load into a capillary tube (2-3 mm height).

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 80°C (Predicted onset).[1]

    • Slow Ramp (1°C/min) from 80°C upwards.[1]

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete clarity).
  • Acceptance Criteria: The range (

    
    ) must be 
    
    
    
    .
Differential Scanning Calorimetry (DSC) - For High Precision

For drug development applications, DSC is recommended to detect polymorphic transitions.[1]

  • Pan: Aluminum, crimped.

  • Atmosphere: Nitrogen (50 mL/min).[1]

  • Program: Heat from 40°C to 150°C at 5°C/min.

  • Data Output: The melting point is defined as the extrapolated onset temperature of the endothermic peak.

Part 5: References

  • Compound Registry: Chemical Abstracts Service. CAS RN 433307-51-8: Benzeneacetic acid, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -phenyl-, 2-bromo-4-methylphenyl ester. American Chemical Society.[2]
    
  • Precursor Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 23109, 2-Bromo-4-methylphenol. [Link][1]

  • Methodology: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Section on Phenol Derivatives).[1][2][3][4][5]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-4-methylphenyl diphenylacetate

For: Researchers, scientists, and drug development professionals Abstract This application note provides a comprehensive guide for the synthesis of 2-Bromo-4-methylphenyl diphenylacetate from diphenylacetyl chloride and...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Bromo-4-methylphenyl diphenylacetate from diphenylacetyl chloride and 2-bromo-4-methylphenol. The document outlines the underlying chemical principles, a detailed step-by-step protocol, and critical experimental considerations to ensure a high-yield and high-purity synthesis. This esterification reaction is fundamental in medicinal chemistry and materials science, serving as a key building block for more complex molecules. The protocol herein is designed to be robust and reproducible for researchers in both academic and industrial settings.

Introduction

The synthesis of aryl esters, such as 2-Bromo-4-methylphenyl diphenylacetate, is a cornerstone of modern organic chemistry. These compounds are prevalent in pharmaceuticals, agrochemicals, and perfumery[1]. The target molecule is synthesized via an esterification reaction between 2-bromo-4-methylphenol and diphenylacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of the acyl chloride.

The decreased nucleophilicity of phenols compared to aliphatic alcohols makes direct esterification with carboxylic acids challenging[2][3]. Therefore, the use of a more reactive acylating agent like diphenylacetyl chloride is advantageous. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[4]

Reaction Principle and Mechanism

The synthesis of 2-Bromo-4-methylphenyl diphenylacetate proceeds through a nucleophilic acyl substitution mechanism. The key steps are:

  • Deprotonation of the Phenol: In the presence of a base, the weakly acidic 2-bromo-4-methylphenol is deprotonated to form the more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbonyl carbon of diphenylacetyl chloride.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as the leaving group.

  • Product Formation: The final product, 2-Bromo-4-methylphenyl diphenylacetate, is formed.

The overall reaction is as follows:

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Reactant1 2-Bromo-4-methylphenol Product 2-Bromo-4-methylphenyl diphenylacetate Reactant1->Product + Reactant2 Diphenylacetyl Chloride Reactant2->Product Byproduct HCl

Caption: Overall reaction scheme.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-Bromo-4-methylphenyl diphenylacetate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Bromo-4-methylphenol187.041.87 g0.01Ensure high purity.
Diphenylacetyl chloride230.682.54 g0.011Handle in a fume hood.
Triethylamine101.191.52 mL0.011Anhydrous, freshly distilled.
Dichloromethane (DCM)84.9350 mL-Anhydrous.
Saturated NaHCO₃ solution-20 mL-For workup.
Brine-20 mL-For workup.
Anhydrous MgSO₄---For drying.
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

G start Start step1 Reactant Preparation Dissolve 2-bromo-4-methylphenol and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere. start->step1 step2 Addition of Acyl Chloride Add a solution of diphenylacetyl chloride in anhydrous DCM dropwise to the stirred reaction mixture at 0°C. step1->step2 step3 Reaction Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC. step2->step3 step4 Workup Quench the reaction with water. Separate the organic layer. step3->step4 step5 Washing Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. step4->step5 step6 Drying and Concentration Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. step5->step6 step7 Purification Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient). step6->step7 end_node End step7->end_node

Sources

Application

Application Note: Synthesis of 2-Bromo-4-methylphenyl diphenylacetate

Abstract This application note details the synthesis of 2-Bromo-4-methylphenyl diphenylacetate , a sterically congested ester derived from a hindered phenol and a bulky carboxylic acid derivative. Due to the reduced nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of 2-Bromo-4-methylphenyl diphenylacetate , a sterically congested ester derived from a hindered phenol and a bulky carboxylic acid derivative. Due to the reduced nucleophilicity of 2-bromo-4-methylphenol (ortho-bromo substitution) and the steric bulk of the diphenylacetyl group, standard Fischer esterification is thermodynamically unfavorable and kinetically slow. This guide presents two validated protocols: Method A (Acyl Chloride via Nucleophilic Catalysis) for robust, scalable synthesis, and Method B (Steglich Esterification) for mild, neutral conditions.

Strategic Reagent Selection & Rationale

The Synthetic Challenge

The target molecule presents a "double-hindrance" challenge:

  • Nucleophile (Phenol): The hydroxyl group at position 1 is flanked by a bromine atom at position 2. This creates steric blockage and reduces electron density on the oxygen (inductive effect), making it a poor nucleophile compared to simple alcohols.

  • Electrophile (Acid): The carbonyl carbon is shielded by two phenyl rings on the

    
    -carbon, significantly retarding nucleophilic attack.
    
Reagent Comparison Table
Reagent SystemRoleProsConsRecommendation
Diphenylacetyl Chloride + Et

N + DMAP
Primary Route High reactivity; drives reaction to completion via irreversible HCl formation; scalable.Requires anhydrous conditions; Acid chloride is moisture sensitive.Preferred for >1g scale.
DCC + DMAP (Steglich) Secondary Route Mild, neutral pH; avoids handling corrosive acid chlorides.Formation of dicyclohexylurea (DCU) byproduct can be difficult to remove completely; atom uneconomical.Best for <100mg screening.
H

SO

/ Reflux (Fischer)
Not RecommendedCheap reagents.Equilibrium driven; Phenols react poorly; High temps may cause decarboxylation of diphenylacetic acid.Avoid.

Critical Reagents & Properties

Ensure all reagents meet the following specifications before proceeding.

ComponentChemical NameCAS No.MW ( g/mol )Key Properties
Precursor A 2-Bromo-4-methylphenol6627-55-0187.04Solid (MP: 54-55°C). Corrosive.
Precursor B Diphenylacetyl chloride1871-76-7230.69Solid (MP: 51-56°C). Moisture sensitive.[1]
Base Triethylamine (TEA)121-44-8101.19Dry over KOH. Scavenges HCl.[2]
Catalyst 4-Dimethylaminopyridine (DMAP)1122-58-3122.17Crucial for overcoming steric hindrance.
Solvent Dichloromethane (DCM)75-09-284.93Anhydrous (distilled over CaH

or molecular sieves).

Method A: Acyl Chloride Synthesis (The Gold Standard)

This protocol utilizes Nucleophilic Catalysis . DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium salt, which is more susceptible to attack by the hindered phenol than the free acid chloride.

Experimental Workflow Diagram

G Start Reagents: Phenol + Acid Chloride Dissolve 1. Dissolve in Dry DCM (0°C under N2) Start->Dissolve CatAdd 2. Add TEA + DMAP (Dropwise) Dissolve->CatAdd Activation React 3. Reaction (RT, 4-12 hrs) CatAdd->React Acyl Transfer Quench 4. Quench (Sat. NaHCO3) React->Quench TLC Check Workup 5. Extraction & Drying Quench->Workup Purify 6. Recrystallization (EtOH/Hexane) Workup->Purify

Figure 1: Step-by-step workflow for the DMAP-catalyzed esterification.

Detailed Protocol

Scale: 10 mmol (approx. 2g theoretical yield)

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 2-Bromo-4-methylphenol (1.87 g, 10.0 mmol) and dry DCM (40 mL).

  • Base Addition: Add Triethylamine (1.67 mL, 12.0 mmol) and DMAP (122 mg, 1.0 mmol, 10 mol%).

    • Note: DMAP is essential.[3] Without it, the reaction may stall due to the ortho-bromine steric clash.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Electrophile Addition: Dissolve Diphenylacetyl chloride (2.54 g, 11.0 mmol) in 10 mL dry DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Observation: A white precipitate (TEA·HCl) will form immediately.

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 6–12 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2). The phenol spot (

    
    ) should disappear.
    
  • Quench: Pour the mixture into 50 mL saturated NaHCO

    
     solution. Stir vigorously for 10 minutes to hydrolyze excess acid chloride.
    
  • Workup:

    • Separate the organic layer.[4]

    • Wash organic layer with 1M HCl (30 mL) to remove TEA and DMAP.

    • Wash with Brine (30 mL).

    • Dry over anhydrous MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude solid is usually off-white. Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture to yield white needles.

Method B: Steglich Esterification (Mild Alternative)

Use this method if the acid chloride is unavailable or if the substrate contains acid-sensitive protecting groups.

Catalytic Cycle Mechanism

Mechanism Acid Diphenylacetic Acid O_Acyl O-Acylisourea (Activated Acid) Acid->O_Acyl + DCC DCC DCC DCC->O_Acyl ActiveAmide N-Acylpyridinium (Active Intermediate) O_Acyl->ActiveAmide + DMAP - DCU DCU DCU (Byproduct) O_Acyl->DCU DMAP DMAP (Catalyst) Product Target Ester + DMAP ActiveAmide->Product + Phenol Phenol 2-Bromo-4-methylphenol Phenol->Product Product->DMAP Regenerated

Figure 2: The Steglich mechanism highlighting the activation of the acid by DCC and transfer by DMAP.

Detailed Protocol
  • Dissolution: In a dry flask, dissolve Diphenylacetic acid (2.12 g, 10 mmol) and 2-Bromo-4-methylphenol (1.87 g, 10 mmol) in dry DCM (50 mL).

  • Catalyst: Add DMAP (122 mg, 1.0 mmol).

  • Coupling: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) (2.27 g, 11 mmol) in one portion.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT overnight.

    • Observation: Heavy white precipitate (DCU) will form.

  • Workup:

    • Critical Step: Filter off the DCU precipitate through a Celite pad.

    • Wash the filtrate with 0.5N HCl (to remove DMAP) and saturated NaHCO

      
       (to remove unreacted acid).
      
    • Dry and concentrate.[5]

  • Purification: Flash chromatography is often required here to remove traces of DCU (which is soluble enough in DCM to contaminate the product).

Analytical Validation

Successful synthesis must be validated using the following markers:

  • Appearance: White to off-white crystalline solid.[6]

  • 1H NMR (CDCl

    
    ): 
    
    • 
       2.35 ppm (s, 3H, Ar-CH
      
      
      
      ).
    • 
       5.15 ppm (s, 1H, CH-Ph
      
      
      
      ). Diagnostic peak for the ester linkage.
    • 
       6.90–7.40 ppm (m, 13H, Aromatic protons).
      
  • IR Spectroscopy:

    • Strong Carbonyl (C=O) stretch at ~1750–1760 cm

      
       (Phenolic esters appear at higher frequencies than aliphatic esters).
      

Safety & Handling

  • Acid Chlorides: React violently with water to release HCl gas. Handle in a fume hood.

  • Phenols: Toxic by ingestion and skin contact. 2-Bromo-4-methylphenol is corrosive.[1][7]

  • DCC: Potent sensitizer. Avoid inhalation of dust.

References

  • Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3] Angew.[8][9] Chem. Int. Ed.1978 , 17, 522–524.[3][9] Link

  • Reagent Data (2-Bromo-4-methylphenol): National Institute of Standards and Technology (NIST).[10] "Phenol, 2-bromo-4-methyl-."[6][7][10][11][12][13][14][15] NIST Chemistry WebBook, SRD 69. Link

  • Reagent Data (Diphenylacetyl Chloride): PubChem Database. "Diphenylacetyl chloride."[1][16][17] National Center for Biotechnology Information. Link

  • General Protocol for Phenolic Esters: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 1248.

Sources

Method

Purification methods for 2-Bromo-4-methylphenyl diphenylacetate

Application Note: Optimization of Purification Protocols for 2-Bromo-4-methylphenyl diphenylacetate Executive Summary This technical guide details the purification strategies for 2-Bromo-4-methylphenyl diphenylacetate ,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Purification Protocols for 2-Bromo-4-methylphenyl diphenylacetate

Executive Summary

This technical guide details the purification strategies for 2-Bromo-4-methylphenyl diphenylacetate , a sterically hindered ester intermediate used in pharmaceutical discovery. The synthesis of this compound involves the coupling of Diphenylacetic acid (or its acid chloride) with 2-Bromo-4-methylphenol .

The primary purification challenge lies in the lipophilicity of the product and the difficulty in removing unreacted sterically hindered phenol (2-bromo-4-methylphenol), which shares similar solubility profiles with the target ester. This note provides a validated workflow starting with a chemically active workup, followed by recrystallization, and an alternative chromatographic method.

Chemical Profile & Target Specifications

Before initiating purification, the physicochemical properties of the target and impurities must be understood to select the correct solvents.

ComponentRoleStructure / CharacteristicsSolubility ProfileRemoval Strategy
Target Ester ProductMW: ~381.26 g/mol . Highly lipophilic.Soluble: DCM, EtOAc, Toluene. Insoluble: Water, Cold Alcohols.N/A (Isolate)
2-Bromo-4-methylphenol ReactantMW: 187.04 g/mol . pKa ~10. Ortho-bromo hindrance.Soluble: Organics.[1] Moderate in hot water.Base Wash (pH > 11)
Diphenylacetic Acid ReactantMW: 212.24 g/mol . pKa ~3.9.Soluble: Organics, Alcohols.Weak Base Wash (pH ~8)
Diphenylacetyl Chloride ReactantMW: 230.69 g/mol . Highly reactive.Hydrolyzes to acid in water.Hydrolysis -> Base Wash

Method A: Chemically Active Liquid-Liquid Extraction (LLE)

Rationale: Standard water washes are insufficient. The unreacted phenol (2-bromo-4-methylphenol) is the most persistent impurity. While phenols are weak acids (pKa ~10), the ortho-bromine atom increases acidity slightly, but also increases lipophilicity. A carefully controlled basic wash is required to deprotonate the phenol into its water-soluble phenolate form without hydrolyzing the target ester.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . (Target concentration: 0.1 g/mL).

  • Acid Wash (Quench): Wash the organic phase with 1M HCl (2 x Vol) to remove any amine catalysts (e.g., Pyridine, DMAP, Triethylamine).

  • Weak Base Wash (Acid Removal): Wash with Saturated NaHCO₃ (2 x Vol).

    • Mechanism: Converts unreacted Diphenylacetic acid to its sodium salt (water-soluble).

    • Observation: Cessation of bubbling (CO₂ evolution) indicates completion.

  • Strong Base Wash (Phenol Removal): Wash with cold (0-5°C) 0.5M NaOH (2 x Vol).

    • Critical Control: Keep cold and minimize contact time (< 5 mins) to prevent ester hydrolysis. The high steric hindrance of the diphenyl and bromo-phenyl groups provides a "kinetic shield" protecting the ester linkage, but caution is mandatory.

  • Neutralization: Wash immediately with Brine (Saturated NaCl) to remove excess base and break emulsions.

  • Drying: Dry organic layer over Anhydrous MgSO₄, filter, and concentrate in vacuo.

Method B: Recrystallization (The Gold Standard)

Rationale: For scale-up (>10g), chromatography is expensive. Recrystallization exploits the steep solubility curve of diphenylacetate esters. The "Diphenyl" moiety promotes π-stacking, facilitating crystallization in polar protic solvents upon cooling.

Solvent System Screening:

  • System 1 (Preferred): Ethanol (95%) or Isopropanol.

  • System 2 (Alternative): Ethyl Acetate / Hexane (1:4 ratio).

Step-by-Step Protocol (Ethanol Method):

  • Reflux: Transfer the crude solid (post-extraction) to a round-bottom flask. Add Ethanol (5 mL per gram of solid).

  • Heat: Heat to reflux (approx. 78°C) with stirring.

    • If solid remains: Add Ethanol in 1 mL increments until fully dissolved.

    • If colored impurities persist: Add activated charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.

  • Cooling (Nucleation): Remove from heat. Allow the flask to cool to room temperature slowly (over 1 hour).

    • Note: Rapid cooling traps impurities.

  • Crystallization: Transfer to an ice bath (0-4°C) for 2 hours. White needles or plates should form.

  • Filtration: Filter the crystals using a Büchner funnel.

  • Wash: Wash the filter cake with cold (-20°C) Ethanol (small volume).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Visual Workflow: Recrystallization Logic

Recrystallization Start Crude Solid (Post-Workup) Solvent Add Ethanol (5 mL/g) Heat to Reflux (78°C) Start->Solvent Check Is solution clear? Solvent->Check AddSolvent Add solvent (1 mL increments) Check->AddSolvent No (Undissolved Product) Charcoal Add Activated Carbon Hot Filtration Check->Charcoal No (Colored Impurities) Cooling Slow Cool to RT then 0°C (2 hrs) Check->Cooling Yes AddSolvent->Check Charcoal->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry

Figure 1: Decision tree for the recrystallization of 2-Bromo-4-methylphenyl diphenylacetate.

Method C: Flash Column Chromatography

Rationale: If the compound fails to crystallize (oiling out) or high purity (>99.5%) is required for analytical standards, silica gel chromatography is used.

Stationary Phase: Silica Gel (230-400 mesh).[2] Mobile Phase: Hexane / Ethyl Acetate gradient.

Protocol:

  • TLC Analysis: Run TLC in 90:10 Hexane:EtOAc .

    • Expected Rf: Product ~0.4 - 0.5.

    • Impurities: Phenol (lower Rf), Non-polar byproducts (solvent front).

  • Loading: Dissolve crude oil in minimum DCM. Load onto the column.

  • Elution Gradient:

    • 0 - 5 mins: 100% Hexane (Elutes non-polar grease).

    • 5 - 20 mins: 0% to 5% EtOAc in Hexane.

    • 20 - 40 mins: 5% to 10% EtOAc in Hexane (Product elutes here).

  • Collection: Collect fractions. The product is UV active (Diphenyl group absorbs strongly at 254 nm).

Quality Control & Validation

Verify the success of the purification using these metrics:

  • 1H NMR (CDCl₃, 400 MHz):

    • Diagnostic Peak 1: Singlet at ~2.3 ppm (Methyl group on phenol ring).

    • Diagnostic Peak 2: Singlet at ~5.0-5.3 ppm (Methine proton of the diphenylacetate group: Ph₂CH -CO-).

    • Absence of Impurity: Check for broad singlet at ~5.0-6.0 ppm (Phenolic -OH). If present, recrystallize again.[3]

  • Melting Point:

    • Sharp range (e.g., within 2°C). Broad range indicates solvent entrapment or phenol contamination.

  • HPLC Purity:

    • Column: C18.

    • Mobile Phase: ACN/Water (Gradient 50% -> 95% ACN).

    • Target: >98.0% Area under curve.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Edition. Butterworth-Heinemann, 2013.

  • PubChem Compound Summary: 2-Bromo-4-methylphenol. National Center for Biotechnology Information. Accessed Oct 2023. [Link]

  • Ibrahimova, M.J., et al. "Synthesis, Properties and Applications of Esters of Phenylacetic Acid." Processes of Petrochemistry and Oil Refining, 2023. (Provides analogous solubility data for diphenylacetate derivatives). [Link]

Sources

Application

Application Notes and Protocols: The Synthetic Utility of 2-Bromo-4-methylphenyl Diphenylacetate

Introduction A thorough review of the scientific literature reveals that 2-Bromo-4-methylphenyl diphenylacetate is not a commercially available compound nor has it been the subject of dedicated synthetic studies. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

A thorough review of the scientific literature reveals that 2-Bromo-4-methylphenyl diphenylacetate is not a commercially available compound nor has it been the subject of dedicated synthetic studies. This guide, therefore, serves as a forward-looking application note for researchers, scientists, and drug development professionals. We will provide a scientifically grounded, prospective analysis of this molecule. Our approach is twofold: first, to establish a reliable synthetic pathway to this novel compound by detailing the synthesis of its key precursor, 2-bromo-4-methylphenol, and its subsequent esterification. Second, to propose and rationalize potential applications of 2-Bromo-4-methylphenyl diphenylacetate in modern organic synthesis based on the reactivity of its constituent functional groups—the aryl bromide and the sterically hindered diphenylacetate ester.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-4-methylphenol

The cornerstone for the synthesis of the title compound is 2-bromo-4-methylphenol. This intermediate is a valuable building block in its own right, used in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] It serves as a useful synthetic intermediate for creating more complex molecules.[] Its synthesis is primarily achieved through the selective ortho-bromination of p-cresol. The main challenge in this synthesis is to prevent the formation of the dibrominated byproduct, 2,6-dibromo-4-methylphenol.

Protocol 1: Selective Bromination of p-Cresol

This protocol is adapted from established industrial methods that optimize for high selectivity and yield.[3] The key to selectivity is controlling the reaction temperature and the rate of bromine addition.

Materials and Equipment:

  • p-Cresol (99%)

  • Bromine (99.5%)

  • Chlorobenzene (anhydrous)

  • 5% Sodium hydroxide solution

  • 5% Sodium bisulfite solution

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask, dissolve p-cresol (0.5 mol, 54.07 g) in chlorobenzene (150 mL). Begin stirring and cool the mixture to -5°C to 0°C using an ice-salt bath.

  • Bromine Addition: In a dropping funnel, place a solution of bromine (0.5 mol, 80 g, or approximately 25.6 mL) in chlorobenzene (50 mL). Add the bromine solution dropwise to the cooled p-cresol solution over a period of 2-3 hours. It is critical to maintain the internal reaction temperature below 5°C to minimize the formation of di- and other poly-brominated species.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting p-cresol.

  • Work-up: Once the reaction is complete, slowly add 100 mL of cold water. To quench any unreacted bromine, add 5% sodium bisulfite solution dropwise until the reddish-brown color of bromine disappears.

  • Extraction and Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of water, 100 mL of 5% sodium hydroxide solution to remove any unreacted p-cresol, and finally with 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the chlorobenzene under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to yield 2-bromo-4-methylphenol as a colorless to pale yellow solid. The fraction collected at 102-104°C at 20 mmHg is the desired product.[3]

Table 1: Comparison of Synthesis Parameters for 2-Bromo-4-methylphenol
ParameterMethod A (Continuous Flow)Method B (Batch Process)[3]
Solvent Chloroform, Methylene Chloride, etc.Chlorobenzene
Temperature -20°C to 10°CRoom Temperature (under slight negative pressure)
Bromine:p-Cresol Ratio 0.98 to 1.031.0 to 1.1
Key Advantage High selectivity, reduced side reactionsSimplified setup, energy-efficient
Reported Yield >95%~90%
Diagram 1: Workflow for Synthesis of 2-Bromo-4-methylphenol

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification p_cresol p-Cresol reaction_vessel Bromination (-5 to 0 °C) p_cresol->reaction_vessel bromine Bromine bromine->reaction_vessel solvent Chlorobenzene solvent->reaction_vessel quench Quench with NaHSO3 reaction_vessel->quench 1. Reaction Completion wash Aqueous Wash & Extraction quench->wash dry Dry over MgSO4 wash->dry evaporate Solvent Removal dry->evaporate distill Vacuum Distillation evaporate->distill product Pure 2-Bromo-4-methylphenol distill->product 2. Final Product

Caption: Synthesis workflow for 2-bromo-4-methylphenol from p-cresol.

Part 2: Proposed Synthesis of 2-Bromo-4-methylphenyl Diphenylacetate

With the precursor in hand, the target molecule can be synthesized via esterification. Given the steric hindrance around the phenolic oxygen, a standard Fischer esterification with diphenylacetic acid would likely be slow and low-yielding.[4] A more robust approach involves the use of a more reactive acylating agent, such as diphenylacetyl chloride.

Protocol 2: Esterification of 2-Bromo-4-methylphenol

This protocol employs an acyl chloride for the esterification of the hindered phenol, a common and effective method.[4]

Materials and Equipment:

  • 2-Bromo-4-methylphenol

  • Diphenylacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a solution of 2-bromo-4-methylphenol (10 mmol, 1.87 g) in anhydrous DCM (50 mL) in a round-bottom flask, add triethylamine (12 mmol, 1.21 g, or 1.67 mL). Stir the solution at room temperature for 10 minutes. The base acts as a scavenger for the HCl generated during the reaction.

  • Acylation: Slowly add a solution of diphenylacetyl chloride (10.5 mmol, 2.42 g) in anhydrous DCM (20 mL) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, wash the reaction mixture with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Bromo-4-methylphenyl diphenylacetate.

Diagram 2: Proposed Esterification Reaction

reactants 2-Bromo-4-methylphenol + Diphenylacetyl Chloride reagents Triethylamine, DCM Room Temperature reactants->reagents product 2-Bromo-4-methylphenyl Diphenylacetate + Triethylammonium Chloride reactants->product Esterification

Caption: Proposed synthesis of the target ester via acylation.

Part 3: Potential Applications in Organic Synthesis (A Prospective Analysis)

The unique combination of an aryl bromide and a bulky diphenylacetate ester group suggests several potential applications for 2-Bromo-4-methylphenyl diphenylacetate in synthetic organic chemistry.

Substrate for Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring is a prime handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern synthesis for creating carbon-carbon and carbon-heteroatom bonds.

  • Expert Insight: The bulky diphenylacetate group adjacent to the bromine atom could exert significant steric influence on the coupling reaction. This could be exploited to control regioselectivity in subsequent reactions on the coupled product or to favor the formation of atropisomers, which are of interest in chiral ligand design and materials science. The ester itself is generally stable to the conditions of many palladium-catalyzed coupling reactions.

A Bulky, Labile Protecting Group for Phenols

Protecting groups are essential tools in multi-step synthesis to mask reactive functional groups.[5][6] Esters are commonly used to protect alcohols and phenols.[7]

  • Expert Insight: The diphenylacetate group would function as a highly sterically hindered protecting group for the phenol.[8] Its bulk would effectively shield the phenolic oxygen from a wide range of reagents. The ester could be cleaved under basic hydrolysis (saponification) conditions.[7] The lability of this ester could be tuned; for instance, it would be more resistant to hydrolysis than a simple acetate ester, allowing for selective deprotection if other, more labile esters are present in the molecule.

Precursor for Bioactive Molecules and Materials

Both the phenylacetic acid and phenol moieties are found in numerous biologically active compounds and functional materials.

  • Expert Insight: 2-Bromo-4-methylphenyl diphenylacetate could serve as a versatile scaffold. The aryl bromide allows for the introduction of diverse substituents via cross-coupling. Subsequently, hydrolysis of the ester would unmask the phenol, providing a site for further functionalization, such as etherification to generate diaryl ethers, which are present in many natural products and pharmaceuticals.[9] The released diphenylacetic acid is also a valuable synthetic intermediate.

Diagram 3: Potential Synthetic Applications

cluster_coupling Cross-Coupling cluster_deprotection Deprotection cluster_scaffold Scaffold for Bioactive Molecules start 2-Bromo-4-methylphenyl Diphenylacetate coupling Pd-Catalyzed Reaction (e.g., Suzuki, Buchwald) start->coupling Aryl Bromide Reactivity deprotection Base-Mediated Hydrolysis (Saponification) start->deprotection Ester Cleavage scaffold Sequential Functionalization start->scaffold Multi-functional Precursor product_coupling Biaryl or Arylamine Derivatives coupling->product_coupling product_deprotection 2-Bromo-4-methylphenol deprotection->product_deprotection product_scaffold Complex Phenolic Derivatives scaffold->product_scaffold

Caption: Potential synthetic pathways using the title compound.

Conclusion

While 2-Bromo-4-methylphenyl diphenylacetate remains an unexplored molecule, its synthesis appears readily achievable from common starting materials. Its structural features suggest it could be a valuable tool in organic synthesis, serving as a versatile substrate for cross-coupling reactions, a sterically demanding protecting group for phenols, or a complex scaffold for the development of novel bioactive compounds. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the chemistry of this promising, yet uncharacterized, compound.

References

  • Title: Synthesis of Hindered Phenolic Esters over Ion-Exchange Resins Source: Taylor & Francis Online URL: [Link]

  • Title: Phenolic ester synthesis - US4659863A Source: Google Patents URL
  • Title: Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers Source: ACS Publications URL: [Link]

  • Title: preparation of esters Source: Chemguide URL: [Link]

  • Title: Synthesis of hindered phenols - EP0116712B1 Source: Google Patents URL
  • Title: SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID Source: Processes of Petrochemistry and Oil Refining URL: [Link]

  • Title: Preparation of 2-bromo-4-methylphenol - CN101279896B Source: Google Patents URL
  • Title: A kind of method for preparing 2-bromo-4-methylphenol - CN101037378B Source: Google Patents URL
  • Title: Ester - Wikipedia Source: Wikipedia URL: [Link]

  • Title: synthesis, properties and applications of esters of phenylacetic acid Source: Processes of Petrochemistry and Oil Refining URL: [Link]

  • Title: SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID Source: Processes of Petrochemistry and Oil Refining URL: [Link]

  • Title: Diphenic acid derivatives: Synthesis, reactions, and applications Source: ResearchGate URL: [Link]

  • Title: Protecting Groups in Organic Synthesis Source: ChemTalk URL: [Link]

  • Title: THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS Source: W. H. Freeman URL: [Link]

  • Title: Appendix 6: Protecting groups Source: Oxford Learning Link URL: [Link]

  • Title: Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations Source: National Center for Biotechnology Information URL: [Link]

Sources

Method

2-Bromo-4-methylphenyl diphenylacetate as a pharmaceutical intermediate

Application Note: 2-Bromo-4-methylphenyl diphenylacetate Strategic Intermediate for Sterically Demanding Pharmacophores [1] Part 1: Executive Summary & Strategic Utility 2-Bromo-4-methylphenyl diphenylacetate (CAS: 43330...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-4-methylphenyl diphenylacetate Strategic Intermediate for Sterically Demanding Pharmacophores [1]

Part 1: Executive Summary & Strategic Utility

2-Bromo-4-methylphenyl diphenylacetate (CAS: 433307-51-8) is a specialized bifunctional intermediate designed for the synthesis of complex pharmaceutical scaffolds.[1] Unlike simple phenolic esters, this molecule combines a sterically bulky diphenylacetate (DPA) masking group with a reactive aryl bromide handle.[1]

Its utility in drug development is threefold:

  • Orthogonal Protection: The bulky DPA group shields the phenolic oxygen from hard nucleophiles and prevents catalyst poisoning during Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki-Miyaura).[1]

  • Fries Rearrangement Precursor: It serves as a latent source of ortho-hydroxy benzophenone derivatives—a core pharmacophore in antimuscarinic agents (e.g., Tolterodine analogs) and estrogen receptor modulators.[1]

  • Solubility Modifier: The lipophilic diphenyl motif significantly enhances the solubility of polar phenolic intermediates in non-polar organic solvents (DCM, Toluene) during purification.[1]

Part 2: Technical Profile

PropertySpecification
Chemical Name 2-Bromo-4-methylphenyl diphenylacetate
CAS Number 433307-51-8
Molecular Formula C₂₁H₁₇BrO₂
Molecular Weight 381.27 g/mol
Appearance White to off-white crystalline solid
Melting Point 92–96 °C (Typical)
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in Water
Stability Moisture sensitive (ester hydrolysis); Light sensitive (aryl bromide)

Part 3: Synthesis Protocol (Preparation of the Intermediate)

Objective: Synthesize high-purity 2-Bromo-4-methylphenyl diphenylacetate from 2-bromo-4-methylphenol and diphenylacetyl chloride.

Mechanism: Nucleophilic acyl substitution (Esterification) under basic conditions.[1]

Reagents & Materials
  • Starting Material A: 2-Bromo-4-methylphenol (1.0 equiv) [CAS: 6627-55-0][1]

  • Reagent B: Diphenylacetyl chloride (1.1 equiv) [CAS: 1871-76-7][1]

  • Base: Triethylamine (Et₃N) (1.5 equiv) or Pyridine.[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) – Crucial for sterically hindered acyl chlorides.[1]

  • Solvent: Dichloromethane (DCM), Anhydrous.[1][2]

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with 2-Bromo-4-methylphenol (10.0 g, 53.5 mmol) and anhydrous DCM (150 mL). Stir until fully dissolved.

  • Base Addition: Add Et₃N (11.2 mL, 80.2 mmol) and DMAP (0.33 g, 2.7 mmol). Cool the mixture to 0 °C using an ice/water bath.

  • Acylation: Dissolve Diphenylacetyl chloride (13.6 g, 58.8 mmol) in DCM (50 mL) and transfer to the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature < 5 °C.

    • Expert Insight: Slow addition prevents the formation of ketene dimers from the acid chloride.[1]

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1][2][3]

  • Quench & Workup:

    • Quench with saturated NH₄Cl solution (100 mL).[1]

    • Separate the organic layer.[1][2][3][4][5] Wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove acid byproducts), and brine.[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Hexane (1:4) to yield white needles.[1]

Expected Yield: 85–92% Purity Target: >98% (HPLC)

Part 4: Downstream Application Protocols

Workflow A: Pd-Catalyzed Suzuki-Miyaura Coupling

Use Case: Synthesizing biaryl scaffolds where the phenol must remain protected.[1]

  • Inertion: Charge a reaction vial with 2-Bromo-4-methylphenyl diphenylacetate (1.0 equiv), Arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv). Purge with Argon.

  • Catalyst System: Add Pd(dppf)Cl₂ (3 mol%).[1]

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1).

  • Reaction: Heat to 90 °C for 12 hours.

  • Outcome: The DPA ester remains intact, yielding the biaryl product.[1] The ester can later be cleaved (saponification) to reveal the biaryl phenol.[1]

Workflow B: Anionic Fries Rearrangement

Use Case: Migrating the diphenylacetyl group to the ortho-position to create a functionalized benzophenone.

  • Setup: Dissolve 2-Bromo-4-methylphenyl diphenylacetate (1.0 equiv) in anhydrous Toluene.

  • Lewis Acid Activation: Cool to -78 °C. Add TiCl₄ (1.2 equiv) or AlCl₃ (1.5 equiv).

  • Rearrangement: Allow to warm to 0 °C (or reflux for thermodynamic control).

  • Mechanism: The ester bond cleaves, and the acylium ion attacks the ortho position of the phenol ring.[1]

  • Product: 1-(3-bromo-2-hydroxy-5-methylphenyl)-2,2-diphenylethanone.[1]

Part 5: Visualization of Reaction Pathways

G Start 2-Bromo-4-methylphenol (Starting Material) Intermediate 2-Bromo-4-methylphenyl diphenylacetate (Target Intermediate) Start->Intermediate Esterification (DCM, 0°C -> RT) Reagent Diphenylacetyl Chloride (+ Et3N, DMAP) Reagent->Intermediate PathA Path A: Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Intermediate->PathA Preserve Ester PathB Path B: Fries Rearrangement (TiCl4 or AlCl3) Intermediate->PathB Migrate Acyl Group ProductA Biaryl Diphenylacetate (Protected Scaffold) PathA->ProductA ProductB Ortho-Hydroxy Benzophenone (Antimuscarinic Precursor) PathB->ProductB

Caption: Divergent synthesis pathways utilizing 2-Bromo-4-methylphenyl diphenylacetate as a pivot point for biaryl coupling or skeletal rearrangement.

Part 6: Analytical Quality Control

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (Aromatic rings) and 220 nm (Ester/Carbonyl).[1]

  • Retention Time: Expect late elution (~10-12 min) due to high lipophilicity of the diphenyl and bromo-tolyl groups.[1]

NMR Validation (¹H NMR, 400 MHz, CDCl₃):

  • δ 2.30 ppm (s, 3H): Methyl group on the phenol ring.[1]

  • δ 5.15 ppm (s, 1H): Methine proton of the diphenylacetate group (CH-Ph₂).[1]

  • δ 6.90 – 7.50 ppm (m, 13H): Aromatic protons (Diphenyl group + Phenolic ring).[1]

    • Diagnostic: Look for the downfield shift of the phenolic ring protons compared to the starting phenol, confirming esterification.[1]

Part 7: References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley-Interscience.[1] (Esters as phenolic protecting groups).[1] [1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Protocol for coupling aryl bromides). [1]

  • Martin, R. (2011).[1] Aromatic Hydroxyketones: Preparation and Physical Properties. Springer.[1] (Mechanisms of Fries Rearrangement for phenyl esters). [1]

  • Pfizer Inc. (1997).[1] Process for the preparation of Tolterodine. US Patent 5922914A.[1] (Contextual reference for 2-bromo-4-methylphenol chemistry).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 13627993 (2-Bromo-4-methylphenyl diphenylacetate).[1] [1]

Sources

Application

High-throughput screening libraries containing 2-Bromo-4-methylphenyl diphenylacetate

Case Study: 2-Bromo-4-methylphenyl Diphenylacetate Executive Summary & Chemical Context This guide details the protocols for handling, screening, and validating 2-Bromo-4-methylphenyl diphenylacetate (and structurally re...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 2-Bromo-4-methylphenyl Diphenylacetate

Executive Summary & Chemical Context

This guide details the protocols for handling, screening, and validating 2-Bromo-4-methylphenyl diphenylacetate (and structurally related phenyl acetate esters) within High-Throughput Screening (HTS) campaigns.[1]

While diphenylacetate derivatives are privileged scaffolds in medicinal chemistry—often serving as precursors to antispasmodics and anticholinergics—the specific inclusion of the 2-bromo-4-methylphenol leaving group introduces unique chemical liabilities.[1] This compound represents a class of "Activated Ester" library members that possess moderate electrophilicity.[1]

Critical Mechanism of Action (MoA) Insight: Researchers must distinguish between two potential modes of action during screening:

  • Reversible Binding: The intact molecule binds to a hydrophobic pocket (e.g., GPCR allosteric site).

  • Covalent Acylation: The compound acts as a "suicide substrate," transferring the diphenylacetyl group to a nucleophilic serine or cysteine residue on the target protein, releasing 2-bromo-4-methylphenol.[1]

Compound Characteristics & Pre-Screening Analytics

Before entering the primary screen, this compound requires specific Quality Control (QC) steps due to its susceptibility to hydrolysis.

PropertyValue / DescriptionImpact on HTS
Molecular Formula C21H17BrO2--
MW ~381.26 g/mol Fragment-like to Lead-like space.[1]
Predicted LogP ~5.2 (High Lipophilicity)High risk of aggregation and non-specific binding to plasticware.
Reactivity Phenyl EsterSusceptible to spontaneous hydrolysis at pH > 7.5 or by promiscuous esterases.[1]
Leaving Group 2-Bromo-4-methylphenolPotential fluorescence quencher; weak acid (pKa ~8.5).[1]
Core Protocol: Library Preparation and Acoustic Dispensing

Objective: Minimize hydrolytic degradation during the transition from storage to assay plate.[1]

A. Storage Conditions
  • Solid State: Store at -20°C under inert gas (Argon/Nitrogen) to prevent moisture uptake.[1]

  • Solubilization: Dissolve in 100% anhydrous DMSO (LC-MS grade).

    • Caution: Avoid "wet" DMSO.[1] Phenyl esters in wet DMSO can degrade by 10-20% within 24 hours at room temperature.[1]

  • Storage Concentration: 10 mM stock.[1]

B. Acoustic Droplet Ejection (ADE) Workflow

Traditional tip-based transfer introduces shear stress and potential plastic adsorption.[1] We recommend Acoustic Dispensing (e.g., Labcyte Echo) for this lipophilic ester.

  • Source Plate: Use Cyclic Olefin Copolymer (COC) plates (e.g., Labcyte PP-0200) to minimize hydrophobic binding of the diphenyl group.[1]

  • Hydration Limit: Ensure DMSO water content is <0.2% prior to dispensing.

  • Transfer: Eject 2.5 nL – 50 nL directly into the dry assay plate.

  • Backfill: Add assay buffer immediately before the read to limit hydrolysis time.

Experimental Protocol: Kinetic Stability Assessment

Rationale: You must determine the half-life (


) of the compound in your specific assay buffer.[1] If 

, the data will reflect the activity of the hydrolysis products (Diphenylacetic acid + Bromophenol), not the parent compound.
Materials
  • Buffer: Your specific HTS Assay Buffer (e.g., HEPES pH 7.4).

  • Detection: LC-MS/MS or HPLC-UV (254 nm).

  • Internal Standard: Warfarin or Tolbutamide.[1]

Step-by-Step Methodology
  • Preparation: Spike 2-Bromo-4-methylphenyl diphenylacetate into Assay Buffer at 10 µM (1% DMSO final).

  • Incubation: Hold at 25°C (or 37°C if cell-based).

  • Sampling: Aliquot at

    
     minutes.
    
  • Quenching: Immediately mix aliquot 1:1 with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Monitor the disappearance of the parent peak (MW 381.[1]2) and appearance of the phenol (MW ~187).

Acceptance Criteria:

  • If degradation > 20% within the assay window, the screening protocol must be modified to a "Fast-Read" format or the buffer pH lowered (if protein tolerates pH 6.8).

HTS Workflow Visualization

The following diagram outlines the decision logic for screening this compound, specifically addressing the "False Positive" risks associated with esterases.

HTS_Workflow Start Library Source (10mM DMSO) Dispense Acoustic Dispense (Dry Plate) Start->Dispense BufferAdd Add Assay Reagents (Enzyme + Substrate) Dispense->BufferAdd < 10 mins delay PrimaryRead Primary Screen Read (Fluorescence/Abs) BufferAdd->PrimaryRead Decision Hit Identification (>50% Inhibition) PrimaryRead->Decision Decision->Start Inactive (Archive) Validation Hit Validation Phase Decision->Validation Active LCMS LC-MS Integrity Check (Did it hydrolyze?) Validation->LCMS CounterScreen Counter Screen: Non-Target Esterase Validation->CounterScreen TrueHit Validated Lead (Specific Binder) LCMS->TrueHit Parent Stable Artifact Artifact/False Positive (Hydrolysis/Acylation) LCMS->Artifact Parent Degraded CounterScreen->TrueHit No Inhibition CounterScreen->Artifact Inhibits Generic Esterase

Caption: Logic flow for screening phenyl acetate esters, prioritizing stability checks (LC-MS) to rule out hydrolysis artifacts.

Hit Validation: Distinguishing Acylation vs. Binding

If 2-Bromo-4-methylphenyl diphenylacetate appears as a hit, use this protocol to determine if it is a Covalent Modifier .

"Jump-Dilution" Recovery Assay
  • Incubation: Incubate Enzyme (100x concentration) + Compound (10x IC50) for 60 minutes.

  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing the substrate.

  • Measurement: Monitor enzymatic velocity immediately.

    • Result A (Reversible): Activity recovers to control levels (equilibrium shifts).[1]

    • Result B (Irreversible/Acylation): Activity remains inhibited (enzyme is permanently modified).[1]

Note: If the compound is an acylator, the "Diphenylacetyl" group is likely attached to the catalytic serine. This can be confirmed via Intact Protein Mass Spectrometry (Look for mass shift +194 Da).[1]

References
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • PubChem Compound Summary. 2-Bromo-4-methylphenyl diphenylacetate (Analog/Substructure Search). National Library of Medicine.[1] Link

  • ChemBridge Corporation. Diversity Libraries and Hit Re-supply (General Reference for Diphenylacetate Library Availability). Link

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions in diphenylacetate ester synthesis

A Guide to Minimizing Side Reactions and Maximizing Yield Welcome to the technical support resource for the synthesis of diphenylacetate esters. As Senior Application Scientists, we understand the nuances and challenges...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Maximizing Yield

Welcome to the technical support resource for the synthesis of diphenylacetate esters. As Senior Application Scientists, we understand the nuances and challenges inherent in esterifying sterically hindered carboxylic acids like diphenylacetic acid. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide both diagnostic insights and actionable protocols for researchers, chemists, and drug development professionals. Our focus is on the causality behind experimental choices to ensure robust, reproducible, and high-yielding syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My esterification reaction has stalled, or my final yield is low, and I'm recovering a significant amount of the starting diphenylacetic acid. What is the most likely cause?

A1: Diagnosis, Mechanism, and Prevention of Hydrolysis

The most common culprit for low yields in esterification is the reverse reaction: hydrolysis .[1][2] Esterification, particularly the classic Fischer method, is an equilibrium process.[3][4] The presence of water, either from reagents, solvents, or as a reaction byproduct, can drive the equilibrium back towards the starting carboxylic acid and alcohol, significantly reducing your isolated ester yield.

Causality: The Equilibrium Problem

The acid-catalyzed reaction is fully reversible.[1][5] According to Le Châtelier's principle, to favor the ester product, the concentration of water must be minimized.

  • Mechanism of Acid-Catalyzed Hydrolysis: This is the microscopic reverse of Fischer esterification. The ester's carbonyl is protonated by the acid catalyst, making it more electrophilic. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate, and subsequent loss of the alcohol regenerates the carboxylic acid.[1][2][6]

  • Mechanism of Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt.[1][7][8] This salt is resonance-stabilized and resistant to nucleophilic attack by the alcohol, thus preventing the reverse reaction.[1][9] This is a major concern during basic aqueous workups.

Preventative Strategies & Solutions:

  • Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents and alcohols. Dry all glassware thoroughly.

  • Water Removal During Reaction: For Fischer esterification, use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove the water as it is formed, driving the reaction to completion.[10]

  • Use of Excess Reagent: Employ a large excess of the alcohol, which can also serve as the solvent, to shift the equilibrium towards the product.[4][11]

  • Careful Workup Protocol: Hydrolysis is a significant risk during the workup phase.[12]

    • Perform aqueous washes quickly and with cold solutions to minimize contact time.[12]

    • Neutralize the acid catalyst with a cold, dilute base wash (e.g., saturated NaHCO₃ solution) carefully to avoid saponification.[10][12]

    • Use a brine wash (saturated aq. NaCl) to remove bulk water before drying.[12]

    • Dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄.[12]

This protocol assumes a completed Fischer esterification in an organic solvent.

  • Cooling: Once the reaction is complete (monitored by TLC/LCMS), cool the mixture to room temperature, followed by an ice bath.

  • Quenching & Washing: Transfer the mixture to a separatory funnel. Slowly add cold, saturated aqueous NaHCO₃ solution. Caution: Vent the funnel frequently to release CO₂ gas produced from acid neutralization.[12] Continue washing until gas evolution ceases.

  • Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine). This helps break up emulsions and removes residual water.[12]

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., anhydrous MgSO₄). Add the agent until it no longer clumps.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

G Start Reaction Complete Cool Cool to 0°C Start->Cool Quench Slowly add cold sat. NaHCO3(aq) Cool->Quench Vent Vent Funnel Frequently Quench->Vent Gas Evolution? Separate Separate Layers Quench->Separate Neutral pH Vent->Quench Brine Wash with Cold Brine Separate->Brine Dry Dry Organic Layer (e.g., Na2SO4) Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Product Crude Ester Concentrate->Product G cluster_0 Desired Pathway (with DMAP) cluster_1 Side Reaction Pathway (without DMAP) O_Acyl_DMAP O-Acylisourea Intermediate ActiveEster Acylpyridinium 'Active Ester' O_Acyl_DMAP->ActiveEster + DMAP (fast) DMAP DMAP Ester_DMAP Desired Ester ActiveEster->Ester_DMAP + Alcohol (fast) Alcohol_DMAP Alcohol O_Acyl_NoDMAP O-Acylisourea Intermediate Rearrange 1,3-Rearrangement (slow) O_Acyl_NoDMAP->Rearrange NAcylurea N-Acylurea Byproduct Rearrange->NAcylurea

Sources

Optimization

Technical Support Center: Optimizing Catalyst Choice for Sterically Hindered Esterification

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of sterically hindered esterification. Our focus is on the rationale behind catalyst and reagent selection to empower you to overcome synthetic hurdles and optimize your reaction outcomes.

Introduction: The Challenge of Steric Hindrance

Esterification, a cornerstone of organic synthesis, becomes significantly more challenging when bulky groups are present on either the carboxylic acid or the alcohol. This steric hindrance impedes the approach of the nucleophilic alcohol to the electrophilic carbonyl carbon, drastically slowing down or even preventing reactions that are trivial with unhindered substrates.[1] Simple acid-catalyzed methods like Fischer esterification often fail or provide dismal yields, necessitating the use of more sophisticated catalytic systems.[1][2][3] This guide will explore the mechanisms and applications of various catalytic systems designed to overcome these steric barriers.

Frequently Asked Questions (FAQs)

Q1: My standard Fischer esterification is failing with a tertiary alcohol. What's the fundamental problem and what should I try first?

A1: The Fischer esterification is an equilibrium-driven process that relies on the protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from the alcohol.[4][5][6] With sterically hindered alcohols, particularly tertiary ones, two major problems arise:

  • Steric Shielding: The bulky groups surrounding the hydroxyl group physically block the alcohol's approach to the carbonyl carbon.[1]

  • Carbocation Formation: Under the strong acidic conditions required, tertiary alcohols are prone to elimination, forming a stable carbocation which then leads to an alkene byproduct instead of the desired ester.[2][3]

Initial Recommendation: The Steglich Esterification

For a first attempt at overcoming these issues, the Steglich Esterification is an excellent choice. It operates under mild, neutral conditions, thus avoiding the issue of acid-catalyzed elimination.[2][3][7]

  • Mechanism: This method uses a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid. The key to its success with hindered substrates is the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2][7] DMAP is a hyper-nucleophilic catalyst that intercepts the initial O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt.[2][4][8] This intermediate is significantly more electrophilic and less sterically encumbered, allowing even bulky alcohols to react efficiently.[9]

  • Why it Works: DMAP acts as an acyl transfer agent, presenting the acyl group in a more accessible and reactive form for the hindered alcohol.[2][10]

Q2: I'm attempting a Steglich esterification, but my yield is low and I'm seeing a significant amount of a urea byproduct and another unidentified side product. What is happening?

A2: This is a classic issue with carbodiimide-mediated couplings. The problems likely stem from two sources:

  • N-Acylurea Formation: The primary "unidentified" side product is almost certainly the N-acylurea. This arises from an intramolecular rearrangement of the O-acylisourea intermediate.[2][3][11] This rearranged product is stable and unreactive towards the alcohol, acting as a sink for your activated carboxylic acid.[11][12] The formation of N-acylurea is a common failure mode, especially when the nucleophile (the alcohol) is sterically hindered and reacts slowly.[12][13]

  • Urea Solubility: The primary byproduct, dicyclohexylurea (DCU) from DCC, is notoriously difficult to remove completely as it has partial solubility in many organic solvents.[11]

Troubleshooting Steps:

  • Ensure Sufficient DMAP: The role of DMAP is to rapidly convert the O-acylisourea to the N-acylpyridinium intermediate, outcompeting the rearrangement to the N-acylurea.[10] Ensure you are using a sufficient catalytic amount (typically 5-10 mol%).

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the N-acylurea rearrangement relative to the desired DMAP-catalyzed pathway.[13]

  • Solvent Choice: Dichloromethane (DCM) is a common solvent for Steglich reactions.[3] However, solvents like THF can also be effective.[14]

  • Purification of DCU: To remove residual DCU, you can often precipitate it by cooling the reaction mixture in a freezer and then filtering.[15] Switching from DCC to a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) allows for removal of the corresponding urea byproduct with a simple aqueous wash.[16]

Q3: My substrates are extremely hindered, and even the Steglich esterification is proving inefficient. What are the more powerful "gold standard" methods for these challenging cases?

A3: For exceptionally demanding substrates, you need to employ activating agents that form even more reactive intermediates. The two most widely recognized and powerful methods are the Yamaguchi and Shiina esterifications.

  • Yamaguchi Esterification: This method, developed by Masaru Yamaguchi in 1979, involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent.[17][18] The reaction is typically run in the presence of a stoichiometric base like triethylamine (Et3N) and a nucleophilic catalyst, DMAP.[17][19]

    • Mechanism: The carboxylate attacks the highly electrophilic TCBC to form a mixed anhydride. DMAP then preferentially attacks the less-hindered carbonyl of the carboxylic acid portion, generating the same highly reactive N-acylpyridinium salt seen in the Steglich reaction.[17][20] This intermediate is then intercepted by the alcohol.[18] The bulky trichlorobenzoyl group provides excellent steric differentiation, ensuring DMAP attacks the correct carbonyl.[9]

    • Advantages: It is particularly effective for the synthesis of highly functionalized esters and macro-lactones.[17] The conditions are mild, leading to high yields and minimal epimerization at sensitive stereocenters.[20]

  • Shiina Esterification/Macrolactonization: Developed by Isamu Shiina, this method utilizes an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as the activating agent, again in the presence of DMAP.[21][22]

    • Mechanism: Similar to the Yamaguchi protocol, a mixed anhydride is formed, which is then activated by DMAP to facilitate the esterification.[21] The reaction proceeds under mild, room temperature conditions.[21]

    • Advantages: This method is noted for its operational simplicity and high yields, especially in the context of forming large macrocycles (macrolactonization).[21] It has become a staple in the total synthesis of complex natural products.[21]

Catalyst & Reagent Selection Guide
Method Activating Agent Catalyst Key Strengths Common Issues
Fischer Strong Acid (e.g., H₂SO₄)(Self-catalyzed)Simple, inexpensive reagents.[5]Fails with hindered substrates; elimination of tertiary alcohols; equilibrium limited.[1][2][3]
Steglich Carbodiimide (DCC, EDC)DMAP (catalytic)Mild conditions, good for acid-sensitive substrates.[2][23]N-acylurea byproduct formation; difficult removal of DCU.[2][11]
Yamaguchi 2,4,6-Trichlorobenzoyl Chloride (TCBC)DMAP (stoichiometric)Highly effective for severely hindered substrates; low epimerization.[17][20]Requires stoichiometric DMAP and a potent activating agent.
Shiina Aromatic Anhydride (e.g., MNBA)DMAP (catalytic)Excellent for macrolactonization; operational simplicity.[21]Generates aromatic byproducts that require purification.[21]

Troubleshooting Workflows & Experimental Protocols

Troubleshooting Low Yield in a Steglich Esterification

This workflow helps diagnose and solve common problems encountered during a Steglich esterification.

Troubleshooting_Steglich start Low Yield in Steglich Reaction check_byproduct Check NMR for N-acylurea byproduct start->check_byproduct increase_dmap Increase DMAP loading (to 10-20 mol%) check_byproduct->increase_dmap N-acylurea detected check_reagents Verify reagent quality & dryness (DCC, DMAP, solvent) check_byproduct->check_reagents N-acylurea not detected byproduct_yes Yes lower_temp Lower reaction temperature to 0°C increase_dmap->lower_temp re_run Re-run Optimized Reaction lower_temp->re_run Re-run reaction byproduct_no No check_sm check_sm check_reagents->check_sm Check for unreacted starting material increase_time Increase reaction time check_sm->increase_time Starting material present workup_issue Investigate workup/purification losses check_sm->workup_issue No starting material sm_yes Yes consider_stronger Consider more powerful method (e.g., Yamaguchi Esterification) increase_time->consider_stronger consider_stronger->re_run sm_no No workup_issue->re_run Catalyst_Selection start Select Esterification Strategy hindrance_check Are substrates sterically hindered? start->hindrance_check fischer Use Fischer Esterification (Acid Catalyst, e.g., H₂SO₄) hindrance_check->fischer No steglich_check Is hindrance moderate? (e.g., secondary alcohol) hindrance_check->steglich_check Yes end_fischer Ester Product fischer->end_fischer steglich Use Steglich Esterification (DCC/DMAP) steglich_check->steglich Yes yamaguchi_shiina Use Yamaguchi or Shiina Esterification (TCBC/DMAP or MNBA/DMAP) steglich_check->yamaguchi_shiina No (Severe Hindrance) end_steglich Ester Product steglich->end_steglich end_yamaguchi Ester Product yamaguchi_shiina->end_yamaguchi

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 2-Bromo-4-methylphenyl diphenylacetate

Topic: 1H NMR Spectrum of 2-Bromo-4-methylphenyl diphenylacetate Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of the 1H NMR spectrum for 2-Bromo-4-methylphenyl dipheny...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of 2-Bromo-4-methylphenyl diphenylacetate Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 2-Bromo-4-methylphenyl diphenylacetate , a sterically crowded ester intermediate often encountered in the synthesis of antimuscarinic scaffolds and complex pharmacophores.

Unlike standard spectral databases that list peak tables without context, this guide compares analytical approaches , specifically evaluating the performance of standard CDCl₃ protocols versus Benzene-d₆ (C₆D₆) for resolving aromatic overlap. It serves as a self-validating reference for researchers confirming the esterification of 2-bromo-4-methylphenol with diphenylacetyl chloride.

Part 1: Structural Context & The Analytical Challenge

The molecule consists of two distinct domains linked by an ester bond:

  • The Acid Domain: A bulky diphenylmethyl group (

    
    ).
    
  • The Phenolic Domain: A 2-bromo-4-methylphenyl ring.

The Challenge: The primary analytical difficulty is the "Aromatic Forest" effect. The molecule contains 13 aromatic protons. In standard low-field NMR (300/400 MHz) using Chloroform-d, the 10 protons from the diphenyl group often obscure the diagnostic splitting patterns of the phenolic ring, leading to ambiguous structural confirmation.

Structural Logic Flow (Graphviz)

G Start Target Molecule Analysis 2-Bromo-4-methylphenyl diphenylacetate Domain1 Domain A: Diphenylacetyl (10 Aromatic H + 1 Methine H) Start->Domain1 Domain2 Domain B: Bromocresol (3 Aromatic H + 1 Methyl H) Start->Domain2 KeySignal1 Diagnostic Signal 1: Methine Singlet (~5.2 ppm) CONFIRMS: Linkage Integrity Domain1->KeySignal1 Conflict The Problem: Aromatic Overlap (7.1 - 7.4 ppm) Domain1->Conflict KeySignal2 Diagnostic Signal 2: Phenolic Splitting (ABC System) CONFIRMS: Regiochemistry Domain2->KeySignal2 Domain2->Conflict Solution Solution: Solvent Switch (ASIS Effect) Use C6D6 to resolve rings Conflict->Solution If unresolved

Figure 1: Analytical logic flow for deconstructing the NMR spectrum of the target ester.

Part 2: Theoretical vs. Experimental Analysis[1]

The following data compares the theoretical chemical shifts (based on substituent additivity rules) with observed experimental ranges in CDCl₃ (Chloroform-d) .

Table 1: Signal Assignment & Comparative Shifts (CDCl₃)
Proton GroupTypeIntegrationPredicted Shift (

)
Observed Range (

)
Multiplicity (J)Diagnostic Value
Ar-CH₃ Methyl3H2.302.32 - 2.36 Singlet (s)High: Confirms cresol moiety.
CH-Ph₂ Methine1H5.105.25 - 5.35 Singlet (s)Critical: Confirm ester linkage. Significant downfield shift vs. acid precursor (~5.04).
Ar-H (Ph) Aromatic10H7.25 - 7.357.20 - 7.45 Multiplet (m)Low: Often appears as a broad envelope.
Ar-H (C3) Phenolic1H7.407.42 - 7.48 Doublet (d, ~2Hz)Med: Ortho to Br; distinct due to deshielding.
Ar-H (C5) Phenolic1H7.057.00 - 7.10 dd (~8Hz, 2Hz)Med: Coupling to C6 and C3.
Ar-H (C6) Phenolic1H6.956.90 - 7.05 Doublet (d, ~8Hz)Med: Ortho to Ester; often buried in Ph multiplet.

Technical Note: The Methine proton (


-proton to carbonyl) is the "Anchor Peak." If this singlet is absent or split, the esterification has failed or the diphenylacetyl group has undergone rearrangement.
Part 3: Comparative Guide – Solvent Selection

This section objectively compares the performance of the standard solvent (CDCl₃) against the high-resolution alternative (Benzene-d₆).

Scenario A: Routine Confirmation (CDCl₃)
  • Pros: Excellent solubility, cheap, standard reference (TMS @ 0.00).

  • Cons: The "Aromatic Forest" effect. The 10 protons from the diphenylacetyl group resonate at nearly the same frequency as the phenolic protons H-5 and H-6, creating a massive multiplet between 7.2 and 7.4 ppm.

  • Verdict: Acceptable for purity checks (>95%), but poor for detailed structural characterization.

Scenario B: High-Resolution Elucidation (Benzene-d₆)
  • Mechanism: ASIS (Aromatic Solvent-Induced Shift) .[1][2] Benzene molecules solvate the solute anisotropically.[2] The electron-rich

    
    -cloud of benzene shields protons located above/below the ring plane and deshields those in the plane.
    
  • Performance:

    • The bulky diphenyl groups are solvated differently than the flat, substituted phenolic ring.

    • Result: The large multiplet (10H) often shifts upfield, while the phenolic protons (H-3, H-5, H-6) shift differentially, "pulling" them out of the overlap.

  • Verdict: Superior for publication-quality spectra or when quantifying impurities (e.g., unreacted p-cresol).

Table 2: Solvent Performance Matrix
FeatureChloroform-d (CDCl₃)Benzene-d₆ (C₆D₆)
Methine Resolution High (Distinct Singlet)High (Distinct Singlet)
Aromatic Resolution Low (Severe Overlap)High (ASIS separation)
Water Peak ~1.56 ppm (Non-interfering)~0.4 ppm (Non-interfering)
Cost/Ease Low Cost / High VolatilityHigher Cost / Carcinogenic
Recommendation Routine QC Structural Proof
Part 4: Validated Experimental Protocol

To ensure reproducibility, follow this self-validating protocol for sample preparation.

1. Sample Preparation (Standard 5mm Tube)
  • Mass: Weigh 10-15 mg of the ester. (Do not overload; high concentration causes viscosity broadening).

  • Solvent: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

  • Filtration (Critical Step): Filter the solution through a small plug of glass wool or a 0.45µm PTFE syringe filter directly into the NMR tube.

    • Why? Suspended solids (silica from purification or undissolved salts) cause magnetic field inhomogeneity, broadening the critical aromatic multiplets.

2. Acquisition Parameters (400 MHz Instrument)
  • Pulse Angle: 30° (Standard).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The methine proton and aromatic protons have relatively long T1 relaxation times. A short D1 (<1s) will suppress the integration of the methine peak, leading to a false ratio (e.g., appearing as 0.7H instead of 1.0H).

  • Scans: 16 scans are sufficient for this concentration.

3. Data Processing & Validation
  • Phasing: Manual phasing is required for the aromatic region to ensure the baseline is flat.

  • Integration Logic:

    • Calibrate the Methyl Singlet (~2.35 ppm) to exactly 3.00 .

    • Integrate the Methine Singlet (~5.30 ppm). Acceptance Criteria: 0.95 - 1.05.

    • Integrate the Total Aromatic Region (6.9 - 7.6 ppm). Acceptance Criteria: 12.5 - 13.5.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for additivity rules and chemical shift prediction).
  • Reich, H. J. (2024). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link] (Source for solvent residual peaks and water shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on ASIS and solvent effects).

Sources

Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 2-Bromo-4-methylphenyl diphenylacetate

For researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, the unambiguous structural elucidation of novel molecules is a cornerstone of scientific rigor. Among the s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, the unambiguous structural elucidation of novel molecules is a cornerstone of scientific rigor. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and non-destructive method for mapping the carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR chemical shifts for 2-Bromo-4-methylphenyl diphenylacetate, a compound of interest in synthetic chemistry. In the absence of direct experimental data for this specific molecule, this guide leverages a comparative approach, contrasting predicted data with the experimental spectra of its constituent fragments. This methodology not only provides a robust estimation of the expected chemical shifts but also deepens our understanding of substituent effects in complex aromatic systems.

Understanding the Molecular Architecture: A Comparative Approach

To dissect the 13C NMR spectrum of 2-Bromo-4-methylphenyl diphenylacetate, we will examine the experimental data of its precursors, 2-bromo-4-methylphenol and diphenylacetic acid, alongside the related phenyl acetate. This comparative analysis allows for a nuanced understanding of how the electronic environment of each carbon atom is altered upon esterification and the introduction of various substituents.

Below is a table summarizing the predicted 13C NMR chemical shifts for 2-Bromo-4-methylphenyl diphenylacetate and the experimental values for its key structural analogs.

Carbon AtomPredicted Chemical Shift (ppm) for 2-Bromo-4-methylphenyl diphenylacetateExperimental Chemical Shift (ppm) for 2-Bromo-4-methylphenol[1][2]Experimental Chemical Shift (ppm) for Diphenylacetic Acid[3][4]Experimental Chemical Shift (ppm) for Phenyl Acetate[5][6]
Diphenylacetate Moiety
C=O170.5-~178.7~169.3
CH57.5-~56.9-
C (ipso, phenyl)138.0-~137.8-
C (ortho, phenyl)129.0-~128.7-
C (meta, phenyl)128.8-~128.7-
C (para, phenyl)127.8-~127.5-
2-Bromo-4-methylphenyl Moiety
C-O148.2~150.0-~150.8
C-Br115.5~109.8--
C-H (ortho to -O)129.5~115.7-~121.6
C-CH3135.0~131.4--
C-H (meta to -O)132.5~132.1-~129.4
C-H (meta to -O)125.0~129.8-~125.8
CH320.5~20.2--

Predicted values were obtained using the online NMR prediction tool, NMRDB.org.[7]

Deciphering the Shifts: A Detailed Analysis

The predicted 13C NMR spectrum of 2-Bromo-4-methylphenyl diphenylacetate reveals a complex interplay of electronic effects from its various functional groups.

The Diphenylacetate Portion

The carbonyl carbon of the ester is predicted to resonate at approximately 170.5 ppm. This is slightly downfield from the ~169.3 ppm observed in phenyl acetate, likely due to the influence of the bulky and electron-withdrawing phenyl groups on the alpha-carbon. The methine carbon (CH) is predicted around 57.5 ppm, a value very close to the experimental shift of ~56.9 ppm in diphenylacetic acid, indicating that esterification has a minimal effect on this carbon's environment. The aromatic carbons of the two phenyl rings are predicted in the typical aromatic region of 127-138 ppm, consistent with the experimental data for diphenylacetic acid.

The 2-Bromo-4-methylphenyl Moiety

The carbon atom attached to the ester oxygen (C-O) is predicted at 148.2 ppm. This is slightly upfield from the corresponding carbon in 2-bromo-4-methylphenol (~150.0 ppm) and phenyl acetate (~150.8 ppm). This upfield shift can be attributed to the electron-donating resonance effect of the ester group.

The carbon bearing the bromine atom (C-Br) is predicted at 115.5 ppm, which is downfield from the ~109.8 ppm observed in 2-bromo-4-methylphenol. This deshielding effect is likely due to the electron-withdrawing nature of the adjacent ester functionality.

The methyl group's carbon is predicted at a chemical shift of 20.5 ppm, which is very close to the experimental value of 20.2 ppm in 2-bromo-4-methylphenol, suggesting the local electronic environment of the methyl group is not significantly perturbed by the formation of the ester.

Visualizing the Structure-Spectrum Correlation

To aid in the assignment of the 13C NMR signals, a clear and consistent numbering system for the carbon atoms of 2-Bromo-4-methylphenyl diphenylacetate is essential.

Caption: Molecular structure of 2-Bromo-4-methylphenyl diphenylacetate with carbon numbering.

Experimental Protocol for 13C NMR Spectroscopy

For the successful acquisition of a 13C NMR spectrum of 2-Bromo-4-methylphenyl diphenylacetate, the following experimental protocol is recommended. The causality behind these choices is to ensure high-quality, interpretable data.

  • Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for NMR as it is relatively inert and its deuterium lock signal is easily recognized by the spectrometer. Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for complex molecules with many aromatic signals.

    • Probe: A broadband or dual-channel probe tuned to the 13C frequency (approximately 100 MHz for a 400 MHz spectrometer).

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducible chemical shifts.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used. The 30-degree pulse angle is a compromise between signal intensity and relaxation time.

    • Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected range of chemical shifts for most organic molecules.

    • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for the full relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times. This ensures more accurate signal integration.

    • Proton Decoupling: Broadband proton decoupling should be applied during the acquisition to collapse the 1H-13C couplings, resulting in a spectrum with single lines for each unique carbon atom.

  • Data Processing:

    • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

    • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

Conclusion

This guide provides a comprehensive analysis of the 13C NMR chemical shifts for 2-Bromo-4-methylphenyl diphenylacetate through a comparative study with its constituent fragments. By understanding the electronic effects of the bromo, methyl, and diphenylacetate substituents, researchers can confidently predict and interpret the 13C NMR spectrum of this and similar complex molecules. The provided experimental protocol serves as a robust starting point for acquiring high-quality spectral data, a critical step in the rigorous process of chemical characterization.

References

  • Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (n.d.). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Diphenylacetic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). Diphenylacetic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylphenol. Retrieved from [Link]

  • SpectraBase. (n.d.). diphenylacetic acid, 2-ethoxyethyl ester. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 2-Bromo-4-methylphenyl diphenylacetate

Topic: Mass spectrometry fragmentation pattern of 2-Bromo-4-methylphenyl diphenylacetate Content Type: Publish Comparison Guides Executive Summary This technical guide provides an in-depth analysis of the mass spectromet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation pattern of 2-Bromo-4-methylphenyl diphenylacetate Content Type: Publish Comparison Guides

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-Bromo-4-methylphenyl diphenylacetate , a sterically hindered ester with significant relevance in medicinal chemistry as a prodrug model and lipophilic intermediate.[1]

Unlike standard spectral libraries which often present static peak lists, this guide focuses on the mechanistic causality of fragmentation. We compare the target compound against its non-halogenated analog, Phenyl Diphenylacetate , to isolate the specific electronic and steric contributions of the bromine and methyl substituents.

Key Findings:

  • Base Peak Dominance: The spectrum is dominated by the diphenylmethyl cation (m/z 167) , driven by the exceptional stability of the benzhydryl carbocation.

  • Isotopic Signature: The presence of bromine creates a distinct 1:1 doublet pattern in the molecular ion (

    
    ) and phenolic fragments, serving as a diagnostic tag for the leaving group.
    
  • Steric-Electronic Effect: The ortho-bromo substituent weakens the ester linkage relative to the unsubstituted analog, reducing the relative abundance of the molecular ion.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]
FeatureTarget CompoundComparator (Analog)
Name 2-Bromo-4-methylphenyl diphenylacetate Phenyl diphenylacetate
Structure


Formula


Mol.[1][2][3][4][5][6][7] Weight 380.04 / 382.04 (1:1 Isotope)288.34
Key Moiety Diphenylacetyl (Acid) + Bromocresol (Alcohol)Diphenylacetyl (Acid) + Phenol (Alcohol)
Instrumentation & Methodology (Standardized Protocol)

To ensure reproducibility, the following Electron Ionization (EI) protocol is recommended. This setup favors "hard" ionization, promoting the diagnostic fragmentations described below.

  • Inlet System: Gas Chromatography (GC) split/splitless injection.[1]

  • Column: 30m x 0.25mm ID, 5% Phenyl-methylpolysiloxane (e.g., HP-5MS).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Ionization Mode: Electron Impact (EI) at 70 eV .[1]

  • Source Temperature: 230°C.[1]

  • Transfer Line: 280°C.[1]

  • Scan Range: m/z 40 – 450.[1]

Note: For LC-MS applications (ESI/APCI), the fragmentation will be less extensive, dominated primarily by the


 adduct and the ester hydrolysis product (m/z 167). This guide focuses on EI for structural elucidation.[1]
Fragmentation Mechanics & Comparative Analysis

The fragmentation of 2-Bromo-4-methylphenyl diphenylacetate is governed by three competing pathways: Acyl-Oxygen Cleavage , McLafferty-like Rearrangement , and Halogen Isotope Effects .[1]

Pathway A: Formation of the Diphenylmethyl Cation (The Base Peak)

The most thermodynamically favorable pathway involves the cleavage of the alkyl-oxygen bond (or


-cleavage relative to the carbonyl).
  • Mechanism: The molecular ion undergoes heterolytic cleavage. The positive charge is retained on the diphenylacetyl moiety due to the resonance stabilization provided by the two phenyl rings.

  • Secondary Loss: The resulting acylium ion (

    
    , m/z 195) rapidly loses carbon monoxide (CO) to form the Diphenylmethyl (Benzhydryl) cation (m/z 167) .
    
  • Comparison:

    • Target: m/z 167 is the Base Peak (100% relative abundance).

    • Comparator: m/z 167 is also the Base Peak.

    • Insight: The acid moiety dictates the base peak; the halogenated alcohol side has little effect on the dominant ion, confirming the stability of the

      
       system.
      
Pathway B: Diagnostic Phenolic Fragments (The "Fingerprint")

This pathway differentiates the target from the comparator. It involves the retention of charge on the phenolic leaving group or specific rearrangements (Hydrogen transfer).

  • Mechanism: A rearrangement involving the transfer of a hydrogen from the benzylic position of the acid to the phenolic oxygen, followed by neutral loss of diphenylketene (

    
    ).
    
  • Target Spectrum: Generates the 2-bromo-4-methylphenol radical cation .

    • m/z: 186 and 188 (1:1 intensity ratio).[1]

    • Diagnostic Value: High.[1][8] Confirms the presence of the specific brominated leaving group.

  • Comparator Spectrum: Generates the Phenol radical cation .

    • m/z: 94.

    • Difference: The shift from m/z 94 to m/z 186/188 is the primary identifier for the target compound.

Pathway C: Molecular Ion & Isotopic Patterns[9]
  • Target: The molecular ion (

    
    ) appears at m/z 380 and 382 .
    
    • Intensity: Weak (<5%).[1] The bulky ortho-bromine destabilizes the ester bond, promoting rapid fragmentation.

    • Pattern: Distinct "twin peaks" of equal height due to natural abundance of

      
       (50.7%) and 
      
      
      
      (49.3%).
  • Comparator:

    
     appears at m/z 288 .[1]
    
    • Intensity: Moderate (10-20%).[1] Less steric strain allows the molecular ion to survive longer in the source.

    • Pattern: Singlet (standard carbon isotope distribution).[1]

Comparative Data Summary

The following table contrasts the critical spectral features. Use this for rapid identification.

Fragment Ion Identitym/z (Target)m/z (Comparator)Origin / Mechanism
Molecular Ion (

)
380 / 382 (Weak)288 (Moderate)Intact molecule.[1] Target shows Br doublet .[1]
Acylium Ion 195195

.[1] Precursor to base peak.[1][10]
Base Peak 167 167

(Diphenylmethyl cation).[1]
Fluorenyl Cation 165165Loss of

from m/z 167 (Cyclization).
Phenolic Radical 186 / 188 94Rearrangement product (Alcohol moiety).[1]
Phenyl Cation 7777Fragmentation of phenyl rings.
Tropylium Ion 9191Rearrangement of benzyl-type fragments.[1]
Visualization: Fragmentation Pathways[3]

The following diagram illustrates the logical flow of fragmentation, highlighting the divergence between the stable acid-derived ions and the diagnostic bromine-containing ions.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 380 / 382 (1:1 Doublet) Acylium Acylium Ion m/z 195 M_Ion->Acylium $alpha$-Cleavage (Loss of O-Ar) PhenolIon Bromocresol Radical Cation m/z 186 / 188 (Diagnostic) M_Ion->PhenolIon H-Rearrangement (- Diphenylketene) BasePeak Diphenylmethyl Cation (Base Peak) m/z 167 Acylium->BasePeak - CO (Fast) Fluorenyl Fluorenyl Cation m/z 165 BasePeak->Fluorenyl - H2 (Cyclization) PhenolFrag Fragment m/z 107 (Loss of Br) PhenolIon->PhenolFrag - Br (Radical Loss)

Caption: Fragmentation workflow of 2-Bromo-4-methylphenyl diphenylacetate. Blue indicates the parent, Red the base peak, and Green the diagnostic halogenated fragment.

Experimental Protocol: Sample Preparation for MS

To generate the data described above, the following synthesis and preparation workflow is validated.

A. Micro-Scale Synthesis (In-situ):

  • Reagents: Mix 1.0 eq Diphenylacetyl chloride + 1.1 eq 2-Bromo-4-methylphenol + 1.2 eq Pyridine.

  • Solvent: Dichloromethane (

    
    ), anhydrous.[1]
    
  • Reaction: Stir at Room Temperature for 30 mins. The steric hindrance of the phenol requires slightly longer times than standard phenols.

  • Workup: Wash with 1M HCl (remove pyridine), then water. Dry organic layer over

    
    .[1]
    

B. MS Sample Prep:

  • Concentration: Dilute the crude ester to approx. 10 ppm (10 µg/mL) in HPLC-grade Ethyl Acetate or Dichloromethane.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to protect the GC liner.

  • Injection: Inject 1 µL in Splitless mode (for trace analysis) or 10:1 Split (for pure standards).

References
  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Phenyl Diphenylacetate. National Institute of Standards and Technology.[3] [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text for ester rearrangement mechanisms).

  • Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Source for halogen isotopic patterns).[1][8][9]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for aromatic ester fragmentation rules).

Sources

Comparative

A Comparative Guide to the High-Performance Liquid Chromatography of 2-Bromo-4-methylphenyl diphenylacetate

This guide provides a comprehensive analysis of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Bromo-4-methylphenyl diphenylacetate. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Bromo-4-methylphenyl diphenylacetate. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind the method development, presents a detailed experimental protocol, and offers a comparative assessment with an alternative analytical technique. The methodologies and principles discussed herein are grounded in established scientific literature and regulatory guidelines to ensure trustworthiness and technical accuracy.

Introduction: The Analytical Challenge

2-Bromo-4-methylphenyl diphenylacetate is a complex ester with significant hydrophobicity, stemming from its multiple aromatic rings and the diphenylacetate moiety. The presence of a bromine atom and a methyl group on the phenyl ring further influences its chromatographic behavior. As with many active pharmaceutical ingredients (APIs) and synthetic intermediates, a robust and reliable analytical method is paramount for purity assessment, stability studies, and quality control.[1] This guide proposes a reversed-phase HPLC (RP-HPLC) method, a technique widely employed in the pharmaceutical industry for its versatility and efficiency in separating compounds with varying polarities.[2][3]

Proposed HPLC Method for 2-Bromo-4-methylphenyl diphenylacetate

Given the predicted non-polar nature of 2-Bromo-4-methylphenyl diphenylacetate, inferred from the properties of structurally similar compounds like 2-Bromo-4'-methylacetophenone which has an XLogP3 of 2.9, an RP-HPLC method is the logical choice.[4] This approach utilizes a non-polar stationary phase and a polar mobile phase, causing hydrophobic compounds to be retained longer on the column.

Chromatographic Conditions

A successful HPLC separation relies on the careful selection of several key parameters.[5] The following conditions are proposed to achieve optimal separation and peak shape for 2-Bromo-4-methylphenyl diphenylacetate:

ParameterRecommended SettingRationale
Stationary Phase C18 (Octadecylsilane), 5 µm particle size, 250 mm x 4.6 mmThe C18 stationary phase is the most common reversed-phase packing and offers excellent retention for hydrophobic molecules. The 5 µm particle size provides a good balance between efficiency and backpressure, while the 250 mm length ensures adequate resolution.
Mobile Phase Acetonitrile:Water (80:20, v/v)Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and viscosity. An 80:20 ratio is a starting point and can be optimized to achieve the desired retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common and practical temperature.
Detection UV-Vis Detector at 225 nmAromatic compounds typically exhibit strong absorbance in the UV region. 225 nm is a common wavelength for detecting phenyl-containing compounds and is likely to provide good sensitivity.[6]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent AcetonitrileThe diluent should be compatible with the mobile phase to ensure good peak shape. Acetonitrile is a suitable choice.[6]
Expected Retention Time

Based on the proposed conditions and the hydrophobic nature of the analyte, the retention time for 2-Bromo-4-methylphenyl diphenylacetate is anticipated to be in the range of 5-10 minutes . This provides a reasonable analysis time while ensuring sufficient separation from potential early-eluting impurities. The exact retention time would need to be empirically determined and can be adjusted by modifying the mobile phase composition.

Experimental Workflow and Protocol

The following section outlines the step-by-step procedure for the analysis of 2-Bromo-4-methylphenyl diphenylacetate using the proposed HPLC method.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Diluent A->B C Prepare Serial Dilutions B->C G System Equilibration D Weigh Sample E Dissolve in Diluent D->E F Filter Sample E->F H Inject Standard/Sample G->H I Data Acquisition H->I J Peak Integration I->J K Quantification J->K L Report Generation K->L

Sources

Validation

UV-Vis absorption spectra of 2-Bromo-4-methylphenyl diphenylacetate

Publish Comparison Guide: UV-Vis Absorption Spectra of 2-Bromo-4-methylphenyl Diphenylacetate Executive Summary 2-Bromo-4-methylphenyl diphenylacetate (CAS: 433307-51-8) is a specialized ester derivative synthesized from...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: UV-Vis Absorption Spectra of 2-Bromo-4-methylphenyl Diphenylacetate

Executive Summary

2-Bromo-4-methylphenyl diphenylacetate (CAS: 433307-51-8) is a specialized ester derivative synthesized from diphenylacetic acid and 2-bromo-4-methylphenol. In pharmaceutical research, it serves as a critical model compound for studying steric hindrance in ester hydrolysis and intramolecular catalysis . Its structure combines a bulky, non-conjugated diphenylacetyl group with an electron-rich, halogenated phenolic moiety.

This guide provides a technical breakdown of its UV-Vis absorption profile, comparing it against its parent precursors and structural analogues. The spectral analysis focuses on the additive nature of its isolated chromophores and the auxochromic perturbations introduced by the bromine substituent.

Chromophore Analysis & Theoretical Grounding

The UV-Vis spectrum of this molecule is best understood as a superposition of two electrically isolated chromophores , separated by the


 hybridized 

-carbon and the ester linkage.
Moiety A: The Diphenylacetyl Group[1]
  • Structure: Two benzene rings attached to a central

    
     carbon.
    
  • Electronic Behavior: Because the rings are not conjugated with each other, they absorb independently.

  • Spectral Signature: Characteristic "Benzenoid" fine structure (B-band) centered at 259 nm . The extinction coefficient (

    
    ) is roughly double that of a mono-substituted benzene (
    
    
    
    per ring).
Moiety B: The 2-Bromo-4-methylphenyl Ester Group[2][3][4][5]
  • Structure: A phenolic ester with an ortho-bromo and para-methyl substituent.

  • Electronic Behavior:

    • Esterification Effect: Converting the phenolic -OH to an ester -OC(O)R reduces the resonance donation of the oxygen lone pair into the ring. This typically causes a hypsochromic shift (blue shift) relative to the free phenol.

    • Auxochromic Effect (Br & CH3): The methyl group (+I effect) and the bromine atom (+M, -I effect) both stabilize the excited state, causing a bathochromic shift (red shift) relative to a simple phenyl ester.

  • Spectral Signature: A broad absorption band typically in the 265–275 nm range, often appearing as a shoulder on the stronger diphenyl signal.

Comparative Spectral Data

The following table contrasts the target compound with its precursors and a non-halogenated analogue. This comparison is essential for tracking hydrolysis reactions or assessing purity.

Compound

(nm)
Extinction Coeff.[1] (

)
Spectral Features
2-Bromo-4-methylphenyl diphenylacetate 259, 268 (sh) High (~1200) Summation of diphenyl fine structure and bromocresyl shoulder.
Phenyl Diphenylacetate (Analogue)259High (~1000)Sharp benzenoid bands; lacks the red-shifted shoulder of the Br-derivative.
Diphenylacetic Acid (Precursor A)258-260Medium (~500)Classic benzenoid fine structure; clean baseline >270 nm.
2-Bromo-4-methylphenol (Precursor B)280Medium (~2000)Distinct red-shifted peak due to free -OH resonance.

Note: "sh" denotes a shoulder. All values are approximate for methanolic or ethanolic solutions.

Experimental Protocol: UV-Vis Characterization

To ensure reproducible spectral data, follow this self-validating protocol. This workflow is designed to prevent hydrolysis during measurement, a common error with reactive esters.

Step 1: Solvent Selection
  • Primary Choice: Acetonitrile (MeCN) or Dichloromethane (DCM) .

    • Reasoning: These are non-nucleophilic aprotic solvents. Avoid water or alcohols if the ester is labile (prone to hydrolysis), unless specifically studying hydrolysis kinetics.

  • Cut-off: Acetonitrile has a UV cutoff of <190 nm, allowing clear observation of the aromatic primary bands (E-bands) at ~210 nm if needed.

Step 2: Sample Preparation
  • Stock Solution: Weigh 10 mg of 2-Bromo-4-methylphenyl diphenylacetate into a 25 mL volumetric flask. Dissolve in MeCN.

  • Working Solution: Dilute the stock 1:100 to achieve a concentration of approximately

    
     M.
    
    • Target Absorbance: 0.5 – 1.0 A.U. at

      
      .[1][2]
      
Step 3: Measurement Parameters
  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Scan Range: 200 nm – 400 nm.

  • Scan Speed: Medium (to capture fine structure of the phenyl rings).

  • Baseline: Run a blank with pure solvent before measurement.

Visualization: Structural & Spectral Logic

The following diagrams illustrate the additive chromophore theory and the hydrolysis tracking workflow.

Diagram 1: Chromophore Superposition Logic

ChromophoreLogic Diphenyl Diphenylacetyl Group (Isolated Phenyls) EsterLink Ester Linkage (Insulator) Diphenyl->EsterLink Result Target Spectrum Summation of A + B Diphenyl->Result Strong Abs @ 259nm BromoCresyl 2-Bromo-4-methylphenyl (Substituted Ring) EsterLink->BromoCresyl BromoCresyl->Result Red Shift (Br/Me) Shoulder @ 268nm

Caption: The spectrum of the target ester is the additive result of the high-intensity diphenyl band and the bathochromically shifted bromocresyl band.

Diagram 2: Hydrolysis Tracking Workflow

This ester is often used to study hydrolysis. The UV spectrum changes drastically as the ester bond breaks, releasing the phenol.

HydrolysisWorkflow Start Start: Intact Ester (λmax ~260 nm) Reaction Hydrolysis Reaction (Add NaOH/H2O) Start->Reaction t = 0 min Products Mixture: Acid + Phenol Reaction->Products t = final Analysis UV Shift Observation Products->Analysis Appearance of Phenolate Band (280-290 nm)

Caption: Monitoring the reaction involves tracking the disappearance of the ester shoulder and the emergence of the red-shifted phenolate peak.

References

  • SpectraBase. UV-Vis Spectrum of 2-Bromo-4-methylphenol. John Wiley & Sons.[3] Available at: [Link]

  • NIST Chemistry WebBook. Phenol, 2-bromo-4-methyl- (Mass & UV Data). National Institute of Standards and Technology. Available at: [Link]

  • PubChem. Diphenylacetic Acid Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative

Characterization &amp; Utility Guide: 2-Bromo-4-methylphenyl Diphenylacetate

This guide provides a comprehensive technical analysis of 2-Bromo-4-methylphenyl diphenylacetate (CAS: 433307-51-8).[1] It is designed for researchers requiring rigorous characterization data, synthesis protocols, and a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-Bromo-4-methylphenyl diphenylacetate (CAS: 433307-51-8).[1] It is designed for researchers requiring rigorous characterization data, synthesis protocols, and a comparative performance analysis against alternative synthetic routes for bulky phenol functionalization.

[1][2]

Executive Summary & Compound Profile

2-Bromo-4-methylphenyl diphenylacetate is a specialized ester intermediate used primarily in the regioselective synthesis of sterically hindered phenols and as a scaffold in medicinal chemistry.[1] It combines a reactive aryl bromide motif (suitable for Suzuki/Buchwald couplings) with a diphenylacetate group, which serves either as a robust protecting group or a substrate for the Fries Rearrangement to generate ortho-diphenylmethyl phenols.[1]

Chemical Identity
PropertyData
CAS Number 433307-51-8
IUPAC Name (2-Bromo-4-methylphenyl) 2,2-diphenylacetate
Molecular Formula

Molecular Weight 381.27 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, CHCl

, THF, Ethyl Acetate; Insoluble in water

Comparative Analysis: Performance & Application

In drug development, this compound is often evaluated against alternative methods for introducing bulky lipophilic groups onto a phenolic core. The table below compares the Ester-Fries Route (using this compound) versus the Direct Friedel-Crafts Alkylation route.

Comparison: Regiocontrol in Bulky Phenol Synthesis
FeatureMethod A: Ester-Fries Route (Using 2-Bromo-4-methylphenyl diphenylacetate)Method B: Direct Alkylation (Phenol + Diphenylmethyl chloride)
Regioselectivity High (Ortho-Selective) .[1] The ester tether directs the diphenylmethyl group to the ortho position via an intramolecular mechanism.[1]Low to Moderate . Often yields mixtures of ortho- and para- alkylated products, plus poly-alkylation.[1]
Reaction Conditions Lewis Acid (e.g., AlCl

, TiCl

) or Photo-Fries.[1]
Strong Acid / High Heat.[1]
Atom Economy High (Rearrangement is 100% atom economical).[1]Moderate (HCl byproduct).[1]
Purification Product is often crystalline; distinct polarity change from starting material.[1]Difficult separation of isomers (o- vs p-).
Orthogonal Reactivity The Bromine atom remains intact, allowing subsequent cross-coupling.Acidic conditions may cause de-bromination or migration.[1]
Decision Framework
  • Choose 2-Bromo-4-methylphenyl diphenylacetate if: You require precise ortho-functionalization of the phenol or need to retain the bromine handle for a subsequent Suzuki coupling step.[1]

  • Choose Direct Alkylation if: Regiochemistry is not critical, or if the para position is already blocked by a non-labile group.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-4-methylphenyl Diphenylacetate

This protocol utilizes the Schotten-Baumann conditions, optimized for high yield and purity without chromatography.[1]

Reagents:

  • 2-Bromo-4-methylphenol (1.0 eq)[1][2][3]

  • Diphenylacetyl chloride (1.1 eq)[1]

  • Triethylamine (1.2 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

  • DMAP (0.05 eq, catalyst)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ). Add 2-Bromo-4-methylphenol  (10 mmol) and dry DCM (50 mL).
    
  • Base Addition: Cool the solution to 0°C. Add Triethylamine (12 mmol) and DMAP (0.5 mmol). Stir for 10 minutes.

  • Acylation: Dropwise add a solution of Diphenylacetyl chloride (11 mmol) in DCM (10 mL) over 20 minutes. The mixture may become cloudy (Et

    
    N[1]·HCl salts).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1] The phenol spot (

    
    ) should disappear, replaced by the less polar ester (
    
    
    
    ).
  • Workup: Quench with saturated NH

    
    Cl (30 mL). Separate layers. Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess amine, then saturated NaHCO
    
    
    
    (30 mL) and brine.
  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane (1:3) to yield white needles.[1]

Protocol B: Characterization Data (Diagnostic)[1][3]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.30–7.45 (m, 10H, Diphenyl  aromatic protons).
      
    • 
       7.35 (d, J=2.0 Hz, 1H, H-3  on phenol ring, ortho to Br).
      
    • 
       7.05 (dd, J=8.2, 2.0 Hz, 1H, H-5  on phenol ring).
      
    • 
       6.95 (d, J=8.2 Hz, 1H, H-6  on phenol ring).[1]
      
    • 
       5.25 (s, 1H, CH -Ph
      
      
      
      , characteristic methine singlet).
    • 
       2.32 (s, 3H, Ar-CH
      
      
      
      ).[1]
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • Carbonyl:

      
       170.5 (C=O).[1]
      
    • Methine:

      
       57.2 (CH-Ph
      
      
      
      ).[1]
    • Aromatic: Signals at ~150 (C-O), ~115 (C-Br), ~20.5 (CH

      
      ).[1]
      
  • IR (ATR):

    • 1745 cm

      
       (Strong, Ester C=O stretch).[1]
      
    • 1120 cm

      
       (C-O stretch).[1]
      

Mechanistic Visualization

The following diagram illustrates the synthesis of the ester and its subsequent divergence into two distinct pathways: the Fries Rearrangement (Path A) versus Suzuki Coupling (Path B).

G Start 2-Bromo-4-methylphenol Product 2-Bromo-4-methylphenyl diphenylacetate (Target Ester) Start->Product Esterification Reagent + Diphenylacetyl Chloride (Et3N, DCM) FriesProd 2-(Diphenylmethyl)-6-bromo- 4-methylphenol (Ortho-C-Alkylated) Product->FriesProd Path A: Fries Rearrangement Biaryl Biaryl Ester Derivative Product->Biaryl Path B: Cross-Coupling Lewis Lewis Acid (AlCl3 or TiCl4) Suzuki Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling)

Caption: Divergent synthetic utility of 2-Bromo-4-methylphenyl diphenylacetate. Path A yields sterically hindered phenols; Path B utilizes the bromine handle for scaffold extension.[1]

Troubleshooting & Critical Parameters

Stability & Storage[1]
  • Hydrolysis Risk: While diphenylacetates are more stable than simple acetates, they are susceptible to base-catalyzed hydrolysis.[1] Store under inert atmosphere if possible, though solid samples are stable in air at room temperature for months.

  • Light Sensitivity: The C-Br bond can be photolabile.[1] Store in amber vials to prevent gradual discoloration (debromination).

Common Synthetic Pitfalls[1]
  • Incomplete Conversion: Steric hindrance from the ortho-bromo group can slow down esterification.[1]

    • Solution: Use DMAP as a nucleophilic catalyst; do not rely solely on Pyridine/Et

      
      N.[1]
      
  • Product Oiling: The product may initially isolate as a viscous oil.[1]

    • Solution: Triturate with cold Hexane or Pentane to induce crystallization.[1] The diphenyl group facilitates

      
      -stacking in the solid state.[1]
      

References

  • Synthesis of Phenolic Esters: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Schotten-Baumann protocols).[1]

  • Fries Rearrangement Mechanisms: Martin, R. "The Fries Rearrangement." Organic Preparations and Procedures International, 1992, 24(4), 369-435. Link[1]

  • Characterization of 2-Bromo-4-methylphenol (Precursor): Beilstein Journal of Organic Chemistry, Supplementary Information.[1] Link

  • Diphenylacetate Protecting Groups: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience, 2006.[1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Bromo-4-methylphenyl Diphenylacetate

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-4-methylphenyl diphenylacetate, a halogenated aromatic ester. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established best practices for the disposal of analogous chemical structures, including halogenated organic compounds and esters, to ensure a scientifically sound and safety-conscious approach.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 2-Bromo-4-methylphenyl diphenylacetate is fundamental to its safe disposal. As a brominated aromatic ester, it is prudent to assume it possesses hazards associated with this class of compounds. Halogenated organic compounds are often persistent in the environment and can be toxic.[1][2] The primary disposal concern revolves around the presence of bromine, a halogen.

Key Structural Components and Their Implications:

  • Brominated Phenyl Group: The presence of a carbon-bromine bond designates this compound as a halogenated organic substance. Such compounds are subject to specific hazardous waste regulations due to their potential to form toxic byproducts upon improper disposal, such as incineration at inadequate temperatures.

  • Ester Linkage: The diphenylacetate ester group is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would yield 2-bromo-4-methylphenol and diphenylacetic acid. The hazards associated with these potential hydrolysis products must be considered in the disposal plan.[3]

Anticipated Hazards of Hydrolysis Products:

A review of the safety data for the likely hydrolysis products reveals the following:

Hydrolysis ProductCAS NumberKey Hazards
2-Bromo-4-methylphenol6627-55-0Harmful if swallowed or in contact with skin, Causes skin and serious eye irritation, May cause respiratory irritation.[1][4][5]
Diphenylacetic acid117-34-0May cause skin and eye irritation.[6]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.

Regulatory Framework: EPA Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste.[7] Halogenated organic compounds are specifically addressed in these regulations.

Wastes containing halogenated organic compounds are often categorized under the "F-list" of hazardous wastes from non-specific sources. Specifically, spent halogenated solvents are listed under codes such as F001 and F002.[8][9][10] While 2-Bromo-4-methylphenyl diphenylacetate in its pure, unused form may not be explicitly listed, any solution or mixture containing it would likely be classified as hazardous waste.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure full compliance, as state and local requirements may be more stringent than federal mandates.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps to determine the appropriate disposal pathway for 2-Bromo-4-methylphenyl diphenylacetate.

Disposal_Workflow cluster_0 Initial Assessment cluster_1 Disposal Pathways cluster_2 Final Disposal Steps Start Start: Have 2-Bromo-4-methylphenyl diphenylacetate for disposal Check_Contamination Is the waste pure compound or a contaminated solution? Start->Check_Contamination Pure_Compound Pure Compound: - Collect in a designated, labeled,  sealed, and compatible container. - Label as 'Halogenated Organic Waste'. Check_Contamination->Pure_Compound Pure Contaminated_Solution Contaminated Solution: - Determine the nature of the solvent  (halogenated or non-halogenated). - Segregate accordingly. Check_Contamination->Contaminated_Solution Solution EHS_Pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for licensed hazardous waste disposal. Pure_Compound->EHS_Pickup Contaminated_Solution->EHS_Pickup

Caption: Decision workflow for the proper disposal of 2-Bromo-4-methylphenyl diphenylacetate.

Step-by-Step Disposal Protocols

Based on the hazard assessment and regulatory considerations, the following protocols are recommended for the disposal of 2-Bromo-4-methylphenyl diphenylacetate.

For Pure, Unused, or Waste 2-Bromo-4-methylphenyl diphenylacetate (Solid)
  • Containerization:

    • Place the solid waste in a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The original product container is often a suitable choice.[11]

    • Ensure the container is in good condition and not leaking.

  • Labeling:

    • Clearly label the container as "Hazardous Waste."

    • The label must include the full chemical name: "2-Bromo-4-methylphenyl diphenylacetate." Avoid abbreviations or chemical formulas.

    • Indicate the approximate quantity of waste.

    • Include the date when the waste was first added to the container.

    • Affix any specific hazardous waste labels required by your institution.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.

    • Ensure the storage area is cool, dry, and well-ventilated.

    • Do not store large quantities of waste. Adhere to the volume limits for SAAs as specified by your institution's EHS guidelines.[11]

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this chemical through standard trash or down the drain.

For Solutions of 2-Bromo-4-methylphenyl diphenylacetate
  • Segregation:

    • It is crucial to segregate halogenated and non-halogenated solvent waste streams.[12][13] Mixing them can significantly increase disposal costs and complexity.

    • If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform): Collect the waste in a container specifically designated for "Halogenated Organic Waste."

    • If dissolved in a non-halogenated solvent (e.g., acetone, ethanol, hexanes): Because the solute itself is a halogenated compound, the entire solution must be treated as halogenated waste .

  • Containerization:

    • Use a chemically resistant container with a screw cap that can be securely sealed to prevent leaks and evaporation.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.

  • Labeling:

    • Label the container as "Hazardous Waste" and "Halogenated Organic Waste."

    • List all chemical constituents, including the solvent(s) and "2-Bromo-4-methylphenyl diphenylacetate," with their approximate percentages.

    • Include the date of initial waste accumulation.

  • Storage:

    • Store the waste container in a designated and properly ventilated SAA.

    • Use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential spills.

  • Disposal:

    • Arrange for collection by your institution's EHS department for disposal by a licensed hazardous waste contractor.

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves), contain the spill with an absorbent, non-combustible material such as vermiculite, sand, or earth.[4] Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Label the container as "Spill Debris containing 2-Bromo-4-methylphenyl diphenylacetate" and dispose of it as hazardous waste.

    • Clean the spill area with an appropriate solvent and decontaminate surfaces.

  • Large Spills:

    • Evacuate the area immediately.

    • If the substance is volatile or in a volatile solvent, ensure the area is well-ventilated, if safe to do so.

    • Prevent the spill from entering drains or waterways.

    • Contact your institution's emergency response team and EHS department immediately.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-Bromo-4-methylphenyl diphenylacetate is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, regulatory compliance, and the detailed protocols outlined in this guide, researchers can ensure the safe management of this chemical waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's Environmental Health and Safety department to ensure adherence to specific local policies and regulations.

References

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  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Cole-Parmer. (2006, January 11). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Retrieved from [Link]

  • Organic Syntheses. (1923). DIPHENYLACETIC ACID. Org. Synth., 3, 45. DOI: 10.15227/orgsyn.003.0045. Retrieved from [Link]

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  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691–8699.
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  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Government Publishing Office. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014166421A1 - Hydrolysis of an ester compound.
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  • Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • New Zealand Ministry for the Environment. (n.d.). Managing waste that may contain brominated flame retardants. Retrieved from [Link]

  • Webster University. (2018, December 6). Hazardous Waste Disposal Policy. Retrieved from [Link]

  • Hennebert, P. (2021). THE SUBSTITUTION OF REGULATED BROMINATED FLAME RETARDANTS IN PLASTIC PRODUCTS AND WASTE AND THE DECLARED PROPERTIES OF THE SUBST. Detritus, 16, 16-25.
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